Tungsten disulfide
Descripción
Structure
2D Structure
Propiedades
Número CAS |
12138-09-9 |
|---|---|
Fórmula molecular |
S2W-4 |
Peso molecular |
248.0 g/mol |
Nombre IUPAC |
tungsten;disulfide |
InChI |
InChI=1S/2S.W/q2*-2; |
Clave InChI |
OWRBHDYZJXBLLF-UHFFFAOYSA-N |
SMILES |
S=[W]=S |
SMILES canónico |
[S-2].[S-2].[W] |
Otros números CAS |
12138-09-9 |
Descripción física |
OtherSolid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Advanced Synthesis Methodologies for Tungsten Disulfide Nanomaterials and Films
Chemical Vapor Deposition (CVD) Techniques for Tungsten Disulfide Fabrication
Chemical Vapor Deposition (CVD) stands as a versatile and widely employed collection of techniques for the synthesis of high-quality, thin-film this compound (WS2). This method involves the reaction of precursor gases on a heated substrate, leading to the deposition of a solid film. The precise control over experimental parameters afforded by CVD allows for the tailored growth of WS2 with specific thicknesses, morphologies, and crystalline properties. Various iterations of CVD, including those conducted at atmospheric and low pressures, as well as those utilizing metal-organic precursors, have been developed to optimize the synthesis of WS2 for a range of advanced applications.
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of WS2 Films
Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a cost-effective and scalable method for synthesizing WS2 films. In a typical APCVD process, solid precursors such as tungsten trioxide (WO3) and sulfur (S) powders are heated in a furnace under an inert carrier gas flow at atmospheric pressure. nanoslicklubricants.commdpi.com The sulfur vapor reacts with and reduces the WO3 to form volatile tungsten suboxide species, which are then transported to a substrate downstream where they are fully sulfurized to form WS2. mdpi.com
The quality and morphology of the resulting WS2 films are highly dependent on several parameters, including growth temperature, gas flow rates, and the specific precursors used. researchgate.net For instance, the introduction of alkali halides like sodium chloride (NaCl) has been shown to lower the required synthesis temperature from as high as 1473 °C for WO3 to a range of 700–850 °C. researchgate.netacs.org This is achieved by the formation of more volatile tungsten oxyhalide intermediates. nih.gov The ratio of NaCl to WO3 can also influence the size of the grown WS2 crystals. acs.org Furthermore, the material of the crucible used to hold the precursors, such as alumina, can affect the synthesis, with reuse of the crucible potentially leading to changes in photoluminescence yield and defect density of the WS2 produced. nanoslicklubricants.commdpi.com
| Parameter | Typical Value/Condition | Effect on WS2 Growth |
| Precursors | Tungsten Trioxide (WO3), Sulfur (S) | Solid sources for tungsten and sulfur. |
| Carrier Gas | Argon (Ar) | Transports vaporized precursors to the substrate. |
| Pressure | Atmospheric | Simplifies reactor design and reduces cost. |
| Growth Temperature | 700–900 °C | Influences reaction kinetics, crystal size, and quality. |
| Additives | Alkali Halides (e.g., NaCl) | Lowers synthesis temperature, affects crystal size. researchgate.netacs.org |
| Substrate | Silicon Dioxide (SiO2/Si), Sapphire | Surface for film deposition. |
Low-Pressure Chemical Vapor Deposition (LPCVD) of WS2
Low-Pressure Chemical Vapor Deposition (LPCVD) is another thermal deposition process used to produce WS2 thin films, but it operates at subatmospheric pressures. nih.gov This reduction in pressure increases the mean free path of gas molecules, which can lead to more uniform film deposition and better conformal coverage compared to APCVD.
In a typical LPCVD setup for WS2 synthesis, tungsten trioxide (WO3) powder and a substrate, such as sapphire, are heated to high temperatures (e.g., ~900 °C) while the system pressure is pumped down to a few Pascals. acs.org Sulfur powder is heated separately at a lower temperature (~100 °C) and carried into the reaction zone by an inert gas like Argon (Ar), sometimes mixed with hydrogen (H2). acs.org The reaction between the tungsten precursor vapor and sulfur vapor at the substrate surface results in the growth of WS2 flakes. The introduction of hydrogen can influence the shape of the resulting WS2 flakes, with pure argon leading to asymmetrical triangles with jagged edges, while an Ar/H2 mixture can produce more symmetric triangular flakes. acs.org
| Parameter | Typical Value/Condition | Effect on WS2 Growth |
| Precursors | Tungsten Trioxide (WO3), Sulfur (S) | Solid sources for tungsten and sulfur. |
| Carrier Gas | Argon (Ar), Argon/Hydrogen (Ar/H2) | Transports sulfur vapor; H2 can affect flake morphology. acs.org |
| Pressure | ~30 Pa | Improves film uniformity and conformity. acs.org |
| Growth Temperature | ~900 °C (for WO3 and substrate) | Drives the chemical reaction for film deposition. acs.org |
| Sulfur Temperature | ~100 °C | Controls the sublimation rate of sulfur. acs.org |
| Substrate | Sapphire (Al2O3) | Provides a crystalline template for growth. |
Metal-Organic Chemical Vapor Deposition (MOCVD) for WS2 Synthesis
Metal-Organic Chemical Vapor Deposition (MOCVD) is a highly controllable CVD technique that utilizes metal-organic compounds as precursors. This method is favored for its potential to achieve large-scale, high-quality, and uniform growth of 2D materials like WS2, making it suitable for industrial applications. aip.orgcnr.it MOCVD offers superior scalability and controllability over techniques that use solid-phase precursors. iisc.ac.in
Common precursors for WS2 MOCVD include tungsten hexacarbonyl [W(CO)6] as the tungsten source and di-tert-butyl sulfide (B99878) (DTBS) or hydrogen sulfide (H2S) as the sulfur source. aip.orgiisc.ac.in A significant challenge in MOCVD of WS2 is the potential for carbon contamination from the organic ligands of the precursors, which can degrade the material's optical and crystal quality. aip.orgcnr.it To mitigate this, strategies such as introducing a small amount of water vapor in a pulsed-flow "growth-etch" MOCVD approach have been developed. This technique has been shown to increase the domain size and improve the crystal quality of the grown WS2. cnr.it MOCVD allows for the synthesis of wafer-scale WS2 films on various substrates, including amorphous materials like SiO2, SiNx, and AlOx. iisc.ac.in
| Precursor Combination | Growth Temperature | Key Characteristics |
| Tungsten hexacarbonyl [W(CO)6] & Di-tert-butyl sulfide (DTBS) | Varies | Prone to carbon contamination; wafer-scale growth possible. aip.orgiisc.ac.in |
| Tungsten hexacarbonyl [W(CO)6] & Hydrogen Sulfide (H2S) | > 800 °C (lateral growth) | Morphology can be tuned from lateral to vertical flakes by changing temperature. iisc.ac.in |
| Amidinate-ligated Mo/W precursors & Elemental Sulfur | Moderate | Allows for direct fabrication at moderate process conditions. scichina.com |
Epitaxial Growth Mechanisms of this compound Layers
Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. For layered materials like this compound, the growth is often governed by van der Waals (vdW) epitaxy or quasi-vdW epitaxy. researchgate.netacs.org In vdW epitaxy, the interaction between the epitaxial layer and the substrate is weak and dominated by vdW forces, which relaxes the strict requirement for lattice matching typical of conventional epitaxy. researchgate.net
This mechanism is crucial for growing high-quality, single-crystal WS2 layers on various substrates, including those with different crystal structures like sapphire and graphene. researchgate.netcnr.it On c-plane sapphire, for instance, the growth of WS2 can be influenced by an interfacial layer of tungsten oxide (WO3), which mediates a quasi-vdW epitaxial relationship. researchgate.netacs.org The introduction of hydrogen during CVD can also promote epitaxial growth on sapphire, resulting in triangular WS2 grains with a well-defined orientation determined by the substrate. acs.org The substrate itself plays a critical role; for example, the threefold symmetry of the deeper layers of a Au(111) substrate can act as a template for the growth of singly oriented WS2, suppressing the formation of mirror domains. aps.org
Substrate-Dependent this compound Growth Phenomena
The choice of substrate significantly influences the growth, morphology, and properties of this compound films synthesized by CVD. Different substrates present distinct surface energies, lattice structures, and chemical reactivities, which in turn affect the nucleation and growth kinetics of WS2.
Crystalline substrates like sapphire (Al2O3) are commonly used to promote epitaxial growth due to their ordered atomic structure. iisc.ac.in The growth on sapphire can lead to large, single-crystal domains of monolayer WS2, often with a preferred alignment dictated by the substrate's crystallographic orientation. acs.orgnih.gov In contrast, growth on amorphous substrates like silicon dioxide (SiO2) typically results in smaller, randomly oriented WS2 flakes. acs.org The photoluminescence intensity of WS2 grown on sapphire has been observed to be significantly stronger than that grown on silica, which may be attributed to different doping effects from the substrates. acs.org
Metallic substrates such as gold (Au) foils can act as catalysts, enabling faster growth of WS2 domains compared to on SiO2/Si or sapphire. mdpi.com Furthermore, MOCVD techniques have demonstrated the versatility of growing WS2 on various amorphous dielectric materials, including SiO2, silicon nitride (SiNx), and aluminum oxide (AlOx), which is crucial for integrating WS2 into diverse electronic devices. aip.org
| Substrate | Typical WS2 Morphology/Properties | Growth Mechanism |
| Sapphire (c-plane) | Large, aligned triangular monolayers | Quasi-van der Waals epitaxy researchgate.netacs.org |
| Silicon Dioxide (SiO2/Si) | Smaller, randomly oriented flakes | Non-epitaxial, surface energy driven |
| Graphene | Continuous films, micrometer-sized crystals | Van der Waals epitaxy cnr.it |
| Gold (Au) Foil | Faster domain growth | Catalytic effect mdpi.com |
| Amorphous Al2O3 | Monolayer-thin crystals | Surface-mediated reaction aip.org |
Precursor Chemistry and Reaction Pathways in WS2 CVD
The synthesis of this compound via CVD involves complex chemical reactions that are highly dependent on the chosen precursors and process conditions. Understanding these reaction pathways is essential for controlling the quality and morphology of the final WS2 film.
When using solid precursors like tungsten trioxide (WO3) and sulfur, the generally accepted mechanism involves the partial reduction of WO3 by sulfur vapor at high temperatures. mdpi.com This forms volatile tungsten suboxide species (WO3-x), which are then transported to the substrate and subsequently sulfurized to form WS2. mdpi.com The introduction of hydrogen gas can facilitate this reduction process, leading to a higher concentration of WO3-x and promoting a more effective sulfurization. rsc.org
The reaction is mediated by the substrate surface. On an amorphous aluminum oxide (Al2O3) surface, WF6 is believed to preferentially adsorb and react, leading to the formation of WS2 and aluminum fluoride (AlF3) byproducts. aip.orgnih.gov The reactivity of the WF6 precursor is significantly lower on a WS2 basal plane or on SiO2 compared to Al2O3, which influences the layer-by-layer growth process. nih.gov
In MOCVD using precursors like tungsten hexacarbonyl (W(CO)6) and H2S, the chemistry is more complex due to the presence of carbon and oxygen. This can lead to the formation of impurity phases such as oxides or carbides alongside the desired WS2. iisc.ac.in Thermodynamic modeling can be employed to predict optimal growth windows where pure WS2 is the favored product. iisc.ac.in The use of alkali compounds, such as sodium from NaCl or other sources, can also alter the reaction pathway, possibly by forming intermediate species that facilitate the growth of larger, higher-quality WS2 crystals. nih.govbohrium.com
Solution-Phase Synthesis Approaches for this compound Nanostructures
Solution-phase synthesis methods offer versatile and scalable routes to produce a variety of this compound (WS₂) nanostructures. These techniques rely on chemical reactions in a liquid medium, allowing for control over the size, morphology, and properties of the resulting nanomaterials through the manipulation of reaction parameters.
Hydrothermal Synthesis of WS₂ Nanoparticles and Nanosheets
Hydrothermal synthesis is a prominent method for producing crystalline WS₂ nanomaterials from aqueous solutions under conditions of high temperature and pressure. tungsten-powder.com This technique involves chemical reactions in a sealed pressure vessel, typically a Teflon-lined stainless steel autoclave, where water acts as the solvent. tungsten-powder.com The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the desired product. tungsten-powder.com
The morphology of the synthesized WS₂ can be controlled by adjusting various experimental parameters, including the choice of tungsten and sulfur precursors, the use of surfactants, reaction temperature, and duration. For instance, tungsten hexachloride (WCl₆) and thioacetamide (C₂H₅NS) can be used as raw materials. tungsten-powder.com In a typical process, these precursors are dissolved in distilled water, stirred, and then heated in an autoclave. tungsten-powder.com
The introduction of surfactants plays a critical role in directing the growth of specific nanostructures. sci-hub.seresearchgate.net Surfactants such as cetyltrimethylammonium bromide (CTAB) and polyethylene (B3416737) glycol (PEG) can act as templates, leading to the formation of diverse morphologies like nanorods, nanosheets, and nanofibres. sci-hub.seresearchgate.net Without the use of surfactants, the reaction typically yields irregular and aggregated WS₂ nanoparticles. sci-hub.se For example, a one-step hydrothermal method using sodium cholate as a surfactant has been developed for the synthesis of few-layered WS₂ nanosheets. atlantis-press.com
Research has shown that parameters like precursor concentration, temperature, and time significantly influence the size of the resulting particles. nanoslicklubricants.com Studies have successfully synthesized ultrathin WS₂ nanosheets with an average thickness of about 10 nm via a facile hydrothermal reaction. scispace.com The process involved using sodium tungstate, thiourea, oxalic acid, and F127 as starting materials, with the reaction carried out at 240°C for 24 hours. scispace.com
Table 1: Influence of Surfactants on WS₂ Morphology in Hydrothermal Synthesis sci-hub.se
| Sample | Surfactant | Resulting Morphology | Dimensions |
|---|---|---|---|
| I | None | Irregular nanoparticles | 100-200 nm diameter |
| II | CTAB | Nanorods | ~300 nm width, several micrometers length |
| III | CTAB (higher concentration) | Nanosheet aggregates | Open-pore alveolate structure |
Solvothermal Synthesis of this compound
Solvothermal synthesis is analogous to the hydrothermal method but utilizes organic solvents instead of water. nanoslicklubricants.com This technique also involves a sealed reactor and elevated temperatures and pressures to drive the reaction between tungsten and sulfur precursors. nanoslicklubricants.com The choice of solvent is a critical parameter that can influence the morphology and crystallinity of the resulting WS₂ nanostructures. researchgate.net
This method is known for producing WS₂ with a high degree of crystallinity and uniformity. nanoslicklubricants.com For example, hollow spherical WS₂ nanoparticles with diameters of about 100 nm have been successfully prepared through a solvothermal process in pyridine, using trioctylamine (TOA) as a modifying agent. researchgate.net In contrast, when the same reaction was carried out without TOA, the product consisted of sheet-like pieces and their irregular aggregates. researchgate.net This highlights the significant role of surfactants and modifying agents in controlling the morphology of the final product in solvothermal synthesis.
The solvothermal method offers a pathway to various WS₂ morphologies, including nanoparticles and microspheres, by varying the reaction conditions such as temperature, pressure, and the specific solvent and precursors used. nanoslicklubricants.com
Liquid-Phase Exfoliation (LPE) for WS₂ Layer Production
Liquid-phase exfoliation (LPE) is a top-down approach for producing two-dimensional (2D) nanosheets from bulk layered materials like WS₂. researchgate.net This method involves overcoming the weak van der Waals forces that hold the layers together in the bulk crystal, typically through sonication in a suitable liquid medium. researchgate.netarxiv.org The choice of solvent is crucial for successful exfoliation and stabilization of the resulting nanosheets against reaggregation. rsc.org
The process generally involves suspending bulk WS₂ powder in a solvent, which can be an organic solvent or an aqueous surfactant solution, and then subjecting the suspension to high-energy sonication. researchgate.netarxiv.org The ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized high-shear forces, which peel off the layers of the material. researchgate.net Surfactants, such as sodium dodecyl benzene sulfonate (SDBS), can be used to aid the exfoliation process in water by reducing the interlayer cohesion. researchgate.net
Following sonication, centrifugation is typically employed to separate the exfoliated nanosheets from the remaining unexfoliated bulk material. researchgate.net This allows for the selection of nanosheets with a specific thickness and lateral size. acs.org Researchers have reported the production of WS₂ nanosheets with lateral dimensions ranging from 50 to 500 nm using this technique. researchgate.net
A variety of solvents have been explored for LPE of WS₂, with the goal of finding environmentally friendly and efficient options. For instance, aqueous ammonia (B1221849) has been reported as a greener alternative to some commonly used organic solvents, yielding high concentrations of WS₂ nanosheets (0.5–1 mg mL⁻¹). rsc.org The quality of the exfoliated nanosheets is often assessed by techniques such as transmission electron microscopy and Raman spectroscopy. researchgate.net
Table 2: Comparison of Solvents for Liquid-Phase Exfoliation of WS₂
| Solvent System | Surfactant/Additive | Typical Concentration | Key Feature |
|---|---|---|---|
| Deionized Water | Sodium Dodecyl Benzene Sulfonate (SDBS) | Not specified | Eco-friendly approach. researchgate.net |
| Aqueous Ammonia | None | 0.5–1 mg mL⁻¹ | Greener alternative to organic solvents. rsc.org |
| N-Methyl-2-pyrrolidone (NMP) | None | Not specified | Commonly used organic solvent. |
Other Advanced Fabrication Techniques for this compound
Beyond solution-phase methods, several advanced fabrication techniques have been developed for the precise synthesis of this compound thin films and nanostructures, offering atomic-level control over thickness and uniformity.
Atomic Layer Deposition (ALD) of this compound Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal films with atomic-level thickness control. acs.org The ALD process is based on sequential, self-limiting surface reactions. For WS₂, this typically involves alternating exposures of the substrate to a tungsten precursor and a sulfur precursor. nih.gov
A common approach is a plasma-enhanced ALD (PEALD) process. acs.orgnih.gov An example of an ABC-type ALD process involves using an inhibitor, a precursor, and a co-reactant. acs.orgnih.gov For instance, area-selective ALD of WS₂ has been demonstrated using acetylacetone (Hacac) as an inhibitor (A), bis(tert-butylimido)-bis(dimethylamido)-tungsten as the precursor (B), and a hydrogen sulfide (H₂S) plasma as the co-reactant (C). acs.orgnih.gov This process was carried out at a deposition temperature of 250 °C. acs.orgnih.gov
The growth per cycle (GPC) is a key parameter in ALD, and for the aforementioned process, a GPC of approximately 0.6 Å was achieved on SiO₂ substrates. acs.org The as-deposited films at this temperature are often amorphous or nanocrystalline. acs.orgtue.nl A post-deposition annealing step, for example at 450 °C in an H₂S atmosphere, is typically required to improve the crystallinity of the WS₂ films. acs.orgnih.gov
Another approach involves the sulfurization of a WO₃ film that is first deposited via ALD. researchgate.netacs.org This two-step process allows for layer-controlled synthesis of WS₂ films, where the thickness of the final WS₂ film is determined by the thickness of the initial ALD-grown WO₃ layer. researchgate.netacs.orgnih.gov
Table 3: Parameters for Plasma-Enhanced ALD of WS₂ acs.orgnih.gov
| Parameter | Material/Value |
|---|---|
| Tungsten Precursor | bis(tert-butylimido)-bis(dimethylamido)-tungsten |
| Sulfur Co-reactant | H₂S plasma |
| Inhibitor (for AS-ALD) | Acetylacetone (Hacac) |
| Deposition Temperature | 250 °C |
| Annealing Temperature | ≤450 °C |
Spray Pyrolysis for WS₂ Film Deposition
Spray pyrolysis is a cost-effective and scalable technique for depositing thin films over large areas. researchgate.netpsu.edu The process involves spraying a precursor solution onto a heated substrate. slideshare.net As the fine droplets of the solution come into contact with the hot surface, the solvent evaporates, and the precursor compounds decompose to form the desired material, in this case, WS₂. slideshare.net
For the deposition of WS₂ thin films, the precursor solution typically contains soluble salts of tungsten and sulfur. researchgate.net The substrate temperature is a critical parameter that influences the structural and optical properties of the resulting film. researchgate.netresearchgate.net For example, WS₂ thin films have been prepared by spraying an aqueous solution of the precursors onto glass substrates maintained at 400°C. researchgate.net
The films produced by spray pyrolysis are generally polycrystalline. researchgate.net Characterization of these films using X-ray diffraction (XRD) can confirm their crystalline phase. researchgate.net The thickness of the deposited films can be controlled by varying the deposition time and the spray rate. researchgate.net Researchers have reported the deposition of WS₂ films with thicknesses in the range of 235 nm to 436 nm. researchgate.net The optical properties, such as the band gap, can also be tailored by adjusting the deposition parameters. researchgate.net
Table 4: Typical Parameters for Spray Pyrolysis of WS₂ Films researchgate.net
| Parameter | Value/Material |
|---|---|
| Substrate | Glass |
| Substrate Temperature | 400°C |
| Precursor Solution | Aqueous solution of tungsten and sulfur salts |
| Resulting Film Structure | Polycrystalline |
Metal-Assisted Crystallization of this compound Films
Metal-assisted crystallization (MAC) is a technique that utilizes a thin layer of a metallic element to promote the transformation of an amorphous material into a crystalline state at a significantly lower temperature than is required for the pure amorphous material. This process is particularly advantageous in the synthesis of this compound films, where high crystallization temperatures can be incompatible with certain substrates and can lead to undesirable film characteristics.
Research Findings on Metal Catalysts
Detailed research has been conducted on the efficacy of various metals in promoting the crystallization of amorphous this compound films. Metals such as Nickel (Ni), Cobalt (Co), Iron (Fe), and Manganese (Mn) have been identified as effective catalysts. researchgate.net
Nickel (Ni): Among the studied metals, Nickel has been shown to be a particularly effective catalyst for the rapid crystallization of amorphous WS₃₊ₓ films. When a thin nickel film is used as a nucleation seed, the crystallization process is remarkably fast, with rates exceeding 40 nanometers per second. researchgate.net This rapid crystallization occurs at temperatures between 600 and 700 °C, a significant reduction from the higher temperatures required for direct crystallization. The resulting this compound films exhibit a pronounced (001) texture, where the van der Waals planes are oriented parallel to the substrate surface. The mechanism is believed to involve the formation of liquid Nickel Sulfide (NiSₓ) droplets that act as seeds for the textured growth of WS₂. researchgate.net
While Cobalt, Iron, and Manganese are also known to assist in the crystallization of amorphous WS₃₊ₓ films, detailed comparative studies providing specific crystallization temperatures and resulting film characteristics for each of these metals are less prevalent in the literature compared to the more extensively studied Nickel and Gold.
Below is a data table summarizing the research findings on metal-assisted crystallization of this compound films.
| Metal Catalyst | Precursor Material | Synthesis Method | Crystallization/Growth Temperature (°C) | Key Findings |
| Nickel (Ni) | Amorphous WS₃₊ₓ | Rapid Thermal Crystallization | 600 - 700 | Acts as nucleation seeds for very fast crystallization (>40 nm/s); results in films with a pronounced (001) texture. researchgate.net |
| Gold (Au) | Tungsten and Sulfur precursors | Chemical Vapor Deposition (CVD) | ~935 | Limited solubility of W and S in Au promotes surface-mediated growth of monolayer WS₂; lowers the reaction energy. acs.orgibm.comresearchgate.net |
| Cobalt (Co) | Amorphous WS₃₊ₓ | Crystallization Assistance | Not specified in detail | Mentioned as an effective metal for assisting crystallization. researchgate.net |
| Iron (Fe) | Amorphous WS₃₊ₓ | Crystallization Assistance | Not specified in detail | Mentioned as an effective metal for assisting crystallization. researchgate.net |
| Manganese (Mn) | Amorphous WS₃₊ₓ | Crystallization Assistance | Not specified in detail | Mentioned as an effective metal for assisting crystallization. researchgate.net |
Fundamental Electronic and Structural Phenomena in Tungsten Disulfide
Layer-Dependent Electronic Band Structure Evolution in Tungsten Disulfide
The electronic band structure of this compound (WS₂), a transition metal dichalcogenide (TMD), exhibits a remarkable dependence on the number of its layers. This variability is at the heart of its potential for diverse applications in electronics and optoelectronics.
Direct-Indirect Band Gap Transition in Layered WS₂ Systems
A key characteristic of WS₂ is its transition from an indirect band gap semiconductor in its bulk form to a direct band gap semiconductor when thinned down to a monolayer. aip.orgresearchgate.net Bulk WS₂ has an indirect band gap of approximately 1.3 eV. hqgraphene.comresearchgate.net In this state, the valence band maximum (VBM) is located at the Γ-point of the Brillouin zone, while the conduction band minimum (CBM) resides at a point between the Γ and K points. ossila.com
As the material is thinned to a monolayer, a significant transformation occurs. The VBM and CBM both shift to the K-point of the Brillouin zone. ossila.com This alignment of the VBM and CBM results in a direct band gap of about 2.1 eV. ossila.comrsc.org This transition to a direct band gap in monolayer WS₂ leads to a dramatic increase in the photoluminescence quantum yield, making it a much more efficient light emitter than its bulk counterpart. ossila.com This layer-dependent tuning of the band gap from indirect to direct is a critical feature for the application of WS₂ in optoelectronic devices such as light-emitting diodes and photodetectors. aip.orgresearchgate.net
| Property | Bulk WS₂ | Monolayer WS₂ |
| Band Gap Type | Indirect | Direct |
| Band Gap Value | ~1.3 eV | ~2.1 eV |
| VBM Location | Γ-point | K-point |
| CBM Location | Between Γ and K points | K-point |
Excitonic Behavior and Exciton (B1674681) Binding Energy in this compound
Due to strong quantum confinement and reduced dielectric screening in two-dimensional materials, the Coulomb interaction between electrons and holes in WS₂ is significantly enhanced, leading to the formation of stable excitons (bound electron-hole pairs). ossila.comacs.org These excitons dominate the optical properties of the material. nih.gov
Monolayer WS₂ exhibits an exceptionally large exciton binding energy, with reported values around 0.7 eV. mit.eduarxiv.orgresearchgate.net This is substantially larger than in conventional bulk semiconductors. This high binding energy means that excitons in monolayer WS₂ are stable even at room temperature, which is a crucial characteristic for the development of practical excitonic devices. acs.orgmit.edu The photoluminescence spectrum of monolayer WS₂ is typically dominated by the emission from neutral excitons (often labeled as the 'A' exciton) and charged excitons, or trions. emfl.eu The presence of these strongly bound excitons and their manipulation through external stimuli like electric fields and strain are active areas of research for applications in optoelectronics. acs.org
Spin-Orbit Coupling Effects on Valence Band Splitting in WS₂
Tungsten, being a heavy element, contributes to a strong spin-orbit coupling (SOC) effect in WS₂. This interaction leads to a significant splitting of the valence band, particularly at the K and K' points of the Brillouin zone. ossila.comunitn.it The magnitude of this valence band splitting in monolayer WS₂ is substantial, with experimental values reported to be around 400 meV to 462 meV. rsc.orgescholarship.orgaps.org
This large spin-orbit splitting gives rise to two distinct exciton transitions, commonly referred to as the A and B excitons. calstate.edu These correspond to optical transitions from the two spin-split valence bands to the conduction band. The energy difference between the A and B excitons in optical spectra provides a direct measure of the valence band splitting due to SOC. calstate.edu This strong SOC is a key ingredient for the emergence of valley-specific phenomena in monolayer WS₂.
Valleytronics and Valley Polarization in WS₂ Monolayers
The hexagonal lattice structure of monolayer WS₂ results in a hexagonal Brillouin zone with two inequivalent, energy-degenerate valleys at the K and K' points. ossila.com This "valley" degree of freedom, in addition to charge and spin, forms the basis of the emerging field of valleytronics. mit.edu The goal of valleytronics is to utilize the valley index as an information carrier. mit.edu
In monolayer WS₂, the strong spin-orbit coupling and the broken inversion symmetry lead to a coupling between the spin and valley degrees of freedom, a phenomenon known as spin-valley locking. ossila.com This means that the spin-up and spin-down states in the valence band are energetically separated and are localized in different valleys (K or K'). ossila.com
This unique electronic structure allows for the selective population of a specific valley using circularly polarized light. ossila.commit.edu For instance, right-handed circularly polarized light (σ+) will preferentially excite excitons in one valley, while left-handed circularly polarized light (σ-) will excite excitons in the other. ossila.com This optical pumping can create a "valley polarization," where one valley has a higher population of charge carriers than the other. mit.edu Researchers have demonstrated significant valley polarization and coherence in WS₂ monolayers, even at room temperature, which is a promising step towards the realization of valleytronic devices. mit.eduarxiv.org
Polymorphism and Phase Transitions in this compound
This compound can exist in different crystal structures, or polymorphs, with the most common being the 2H (hexagonal) and 1T (trigonal) phases. ossila.comossila.com
2H (Hexagonal) Phase Characteristics and Stability
The 2H phase of WS₂ is the most stable and naturally occurring form. ossila.comossila.com It possesses a hexagonal crystal structure where each tungsten atom is surrounded by six sulfur atoms in a trigonal prismatic coordination. ossila.comnih.gov The material consists of S-W-S layers stacked on top of each other, held together by weak van der Waals forces. ossila.comnih.gov This layered structure allows for easy exfoliation into thin layers, down to a single monolayer. nih.gov
1T (Metallic) Phase Formation and Stabilization in WS₂
While the most common and thermodynamically stable phase of WS₂ is the 2H phase, which is a semiconductor, the material can also exist in a metastable metallic phase known as the 1T phase. wikidata.orgamericanelements.com The 1T phase has an octahedral coordination of the metal atoms, in contrast to the trigonal prismatic coordination of the 2H phase. wikidata.org This structural difference leads to a metallic nature, which is highly desirable for applications requiring high conductivity and catalytic activity, such as in electrodes for hydrogen evolution reactions (HER). americanelements.comfishersci.com A distorted variant of the 1T phase, known as the 1T' phase, is also commonly observed and features a zigzag chain of tungsten atoms.
Given its metastable nature, the formation and stabilization of the 1T phase require specific synthesis conditions or post-synthesis treatments. Several methods have been developed to induce and stabilize this metallic phase:
Chemical Exfoliation: This is a widely used method involving the intercalation of alkali metal ions, such as lithium, between the layers of bulk 2H-WS₂. The process introduces negative charges and transforms the material into a distorted metallic phase. Subsequent exfoliation in a solvent like water yields single or few-layered metallic WS₂ nanosheets. americanelements.com The reduction of residual lithium oxide compounds by antioxidants has also been shown to trigger the 1T' phase transformation in chemically exfoliated WS₂.
Doping and Intercalation: The introduction of other elements can facilitate the phase transition and stabilize the metallic phase. Phosphorus (P) doping, for instance, can trigger the 2H to 1T phase transition by substituting sulfur atoms and expanding the interlayer distance. Intercalation with cations like Li⁺, Na⁺, and K⁺ can also induce charge transfer and stabilize the 1T phase.
Plasma-Enhanced Chemical Vapor Deposition (PE-CVD): This technique allows for the direct, large-area synthesis of 1T-WS₂ films at low temperatures (e.g., 150 °C). fishersci.com This method has been shown to produce uniform 1T-WS₂ films that are stable even after extended exposure to harsh catalytic conditions. fishersci.com Gas-source CVD with alkali metal assistance has also been successful in growing large, high-quality 1T'-phase WS₂ atomic layers.
Strain Engineering: Applying tensile strain to WS₂ flakes can induce a local structural phase transition from the semiconducting 2H to the metallic 1T phase. wikidata.org This can be achieved, for example, by annealing WS₂ flakes on a gold (Au) film, where the dewetting of Au induces strain due to the strong S-Au interaction. wikidata.org
Alkali Metal Hydride Treatment: A method using alkali metal hydrides (like lithium hydride) has been shown to induce a complete 2H-to-1T' phase transformation and enhance the stability of the metallic phase against conversion back to the 2H phase.
The stability of the metallic phase is a critical challenge, as it tends to revert to the more stable 2H phase, especially under thermal stress. However, research has shown that thinner layers of metallic WS₂ exhibit higher thermal stability. For example, monolayer 1T' WS₂ can withstand temperatures up to 450 °C in an argon atmosphere before transforming back to the 2H (or 1H for monolayers) phase.
Phase Transformation Mechanisms in this compound
The transformation between the semiconducting 2H and metallic 1T/1T' phases is a cornerstone of phase engineering in WS₂. This transition involves a shift in the atomic arrangement from trigonal prismatic (2H) to octahedral (1T) coordination, which can be triggered by various physical and chemical stimuli. wikidata.orgamericanelements.com The 1T phase is energetically less favorable than the 2H phase, but certain conditions can lower the energy barrier for this transition.
The primary mechanisms driving this phase transformation include:
Electron Doping/Charge Injection: The injection of electrons into the 2H-WS₂ lattice is a key driver for the phase transition. This can be achieved through alkali metal intercalation, where the donated electrons populate the W d-orbitals, making the 1T structure more stable. This mechanism is also at play during electrochemical processes. americanelements.com The presence of Li⁺ ions can stabilize the photoreduced state of WS₂, facilitating the structural transition to the 1T phase.
Strain: The application of mechanical strain can modulate the energy landscape of WS₂. Tensile strain, in particular, can lower the energy of the 1T phase relative to the 2H phase, driving the transformation. wikidata.org This transition has been observed to be irreversible and is accelerated by increased contact stress, such as that induced by a sliding atomic force microscope tip.
Chemical Functionalization: The chemical modification of the WS₂ surface can also induce a phase change. For example, fluorination has been shown to promote the transition to the 1T phase, making it energetically favorable at higher fluorine concentrations.
Thermal and Laser-Induced Transformation: Thermal annealing can provide the energy needed to overcome the activation barrier for phase transition. wikidata.orgamericanelements.com Similarly, focused laser irradiation can locally induce the 2H to 1T phase transition. americanelements.com However, heating can also cause the metastable 1T phase to revert to the stable 2H phase. The transition from the metastable 2M phase (a variant of the 1T' phase) to the 2H phase occurs at temperatures above 150°C.
Interfacial Phenomena and Stacking Arrangements in WS₂ Architectures
The properties of WS₂ are profoundly influenced by its interactions with other materials at heterointerfaces and by the coupling between its own layers in multilayer structures. These interfacial phenomena are key to designing novel electronic and optoelectronic devices.
Heterointerface Electronic Structure of WS₂ Composites
When WS₂ is combined with other materials to form heterostructures, the electronic properties at the interface can be dramatically altered. This is due to the alignment of their respective energy bands and the potential for charge transfer.
WS₂/TMD Heterostructures: Vertical or lateral heterostructures of WS₂ with other TMDs like molybdenum disulfide (MoS₂) or tungsten diselenide (WSe₂) are of great interest. These heterojunctions often exhibit a type-II band alignment, where the conduction band minimum (CBM) and valence band maximum (VBM) are located in different materials. This spatial separation of electrons and holes is advantageous for photovoltaic and photodetector applications. For instance, in a WS₂/WSe₂ heterostructure, the CBM is located in WS₂ while the VBM is in WSe₂, resulting in a bandgap of 2.19 eV for WS₂ and 1.96 eV for WSe₂ within the heterostructure. The electronic structure can be further tuned by strain, potentially inducing a transition from a semiconductor to a metal. The interface can also accelerate charge deployment and enhance catalytic activity.
WS₂/Graphene Heterostructures: Graphene, with its excellent conductivity, is often used as a substrate or component in WS₂ heterostructures. The electronic coupling between WS₂ and graphene facilitates efficient charge transfer, which can enhance catalytic performance. The interaction with graphene can also modulate the band gap of WS₂. For example, when WS₂ is placed on graphene oxide (GO), the band gap can be tuned over a wide range (0.13 eV to 1.91 eV) by altering the oxygen functional groups on the GO.
WS₂/h-BN Heterostructures: Hexagonal boron nitride (h-BN) is a large bandgap insulator often used as a substrate or encapsulating layer for 2D materials. Encapsulating a WS₂/MoS₂ heterostructure with h-BN can modify the band gap, with values ranging from 0.967 eV to 1.110 eV depending on the configuration.
Below is an interactive data table summarizing the band gap properties of various WS₂ heterostructures based on theoretical calculations and experimental measurements.
| Heterostructure Configuration | WS₂ Band Gap (eV) | Partner Material Band Gap (eV) | Heterostructure Band Gap (eV) | Band Alignment | Source(s) |
| Monolayer WS₂ (isolated) | 1.940 - 2.42 | N/A | N/A | Direct | |
| WS₂/WSe₂ (lateral) | 2.19 | 1.96 | N/A | Type-II | |
| WS₂/MoS₂ (vertical) | N/A | N/A | 0.907 | Indirect | |
| h-BN/WS₂/h-BN (sandwiched) | N/A | N/A | 1.710 | Indirect | |
| WS₂/GO | N/A | N/A | 0.13 - 1.91 | N/A |
Note: Band gap values can vary based on the specific experimental or computational method used.
Interlayer Coupling Effects in Multi-layered this compound
In multi-layered WS₂, the weak van der Waals forces that hold the layers together still lead to significant interlayer coupling, which influences the material's electronic and vibrational properties. This coupling is highly sensitive to the number of layers and their stacking arrangement.
Layer-Dependent Electronic Properties: The most prominent effect of interlayer coupling is the transition from a direct band gap semiconductor in monolayer WS₂ to an indirect band gap semiconductor in bilayer and bulk forms. In the monolayer, the direct gap is at the K-point of the Brillouin zone. As layers are added, interlayer coupling causes the energy level at the Γ-point in the valence band to rise above the K-point, resulting in an indirect band gap.
Stacking Arrangements: Bilayer WS₂ can exist in different stacking configurations, most commonly the 2H (hexagonal) and 3R (rhombohedral) polytypes. In 2H stacking, the layers are arranged with a 60° twist angle relative to each other, while in 3R stacking, the twist angle is 0°. These different arrangements lead to distinct interlayer coupling strengths. The 3R stacking exhibits stronger interlayer coupling, which is evidenced by a larger redshift in the indirect photoluminescence peak compared to 2H stacking. The stacking configuration can be identified using techniques like second-harmonic generation (SHG) and low-frequency Raman spectroscopy.
Vibrational Modes: Interlayer coupling also affects the lattice vibrations (phonons) of the material. Applying pressure decreases the interlayer distance, enhancing the van der Waals interaction and causing a blueshift in the Raman vibrational modes. The evolution of interlayer interactions with different stacking configurations can be directly probed by observing the layer-breathing mode (LBM) vibrations in ultralow-frequency Raman spectroscopy.
The table below compares key properties of 2H and 3R stacked bilayer WS₂.
| Property | 2H Stacking | 3R Stacking | Reason for Difference | Source(s) |
| Stacking Angle | 60° | 0° | Different crystallographic alignment | |
| Interlayer Coupling | Weaker | Stronger | Closer effective interlayer interaction in 3R | |
| Indirect Band Gap | Higher Energy | Lower Energy (by ~30 meV) | Stronger coupling in 3R lowers the indirect transition energy | |
| Symmetry | Inversion Symmetric | Non-inversion Symmetric | Atomic arrangement in the unit cell |
These interlayer effects highlight the tunability of WS₂'s properties simply by controlling the number of layers and their relative orientation, offering another degree of freedom for device design.
Advanced Spectroscopic and Microscopic Characterization of Tungsten Disulfide
Raman Spectroscopy of Tungsten Disulfide Layers
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of materials, which are sensitive to crystal structure, layer thickness, strain, and defects. ramanlife.comaip.org In WS₂, the hexagonal (2H) phase is the most stable and commonly studied polytype. nih.govmdpi.com For bulk 2H-WS₂, group theory predicts several Raman-active modes, but typically two prominent peaks are observed in backscattering geometry: the E¹₂g and the A₁g modes. aip.orgnih.gov
Layer Identification via Phonon Modes (E²g, A¹g) in WS₂
The frequencies of the in-plane (E¹₂g) and out-of-plane (A₁g) phonon modes are highly sensitive to the number of WS₂ layers, making Raman spectroscopy an effective tool for thickness identification. ramanlife.comatlantis-press.com
E¹₂g Mode: This mode corresponds to the in-plane vibration of tungsten and sulfur atoms moving in opposite directions. mcrnano.com As the number of layers decreases from bulk to a monolayer, this mode exhibits a slight hardening (upshift in frequency). mcrnano.com Conversely, as the layer number increases, the mode redshifts (downshifts), a behavior attributed to dielectric screening effects of the long-range Coulomb interactions. nih.govarxiv.org
A₁g Mode: This mode involves the out-of-plane vibration of the sulfur atoms. mcrnano.com In contrast to the E¹₂g mode, the A₁g mode frequency blueshifts (upshifts) with an increasing number of layers. nih.gov This hardening is due to the increased interlayer restoring forces, a result of van der Waals interactions between the layers. nih.gov
The distinct and opposite shifts of these two modes provide a reliable method for determining the layer count of WS₂ flakes. The frequency difference (Δω) between the A₁g and E¹₂g peaks is a particularly useful metric. For instance, monolayer WS₂ exhibits a significant frequency difference that changes systematically with each additional layer. researchgate.net
| Number of Layers | E¹₂g (Γ) Position (cm⁻¹) | A₁g (Γ) Position (cm⁻¹) |
| Monolayer (1L) | ~356 | ~417 |
| Bilayer (2L) | ~356 | ~419 |
| Bulk | ~350-354 | ~420-421 |
| Data compiled from sources. nih.govmcrnano.comresearchgate.net Exact peak positions can vary slightly based on substrate, strain, and laser excitation wavelength. |
Strain Analysis via Raman Shifts in this compound Films
The mechanical flexibility of WS₂ allows its properties to be tuned by applying strain, a field known as "strain engineering". researchgate.netarxiv.org Raman spectroscopy serves as a precise probe for quantifying local strain, as mechanical deformation alters the vibrational frequencies of the material. arxiv.org
When uniaxial tensile strain is applied to WS₂ films, the Raman peaks shift to lower frequencies (redshift). acs.org This softening of the phonon modes is a direct consequence of the elongation of the atomic bonds. Furthermore, the degenerate in-plane E' mode in monolayer WS₂ (or E¹₂g in multilayer) can split into two non-degenerate modes under strain due to the reduction of the crystal's rotational symmetry. acs.org The rate of this shift and the degree of splitting can be correlated with the magnitude of the applied strain, allowing for detailed strain mapping across a sample. nih.gov The relationship between strain and phononic properties is crucial for the development of flexible electronic and optoelectronic devices. researchgate.net
Defect-Induced Raman Features in WS₂ Nanomaterials
Crystalline defects, such as sulfur vacancies, adatoms, or grain boundaries, significantly influence the material's properties. optica.orgdntb.gov.ua Raman spectroscopy can identify and characterize these imperfections. Defects break the translational symmetry of the crystal lattice, which can activate phonon modes that are normally Raman-inactive in a perfect crystal. cas.cnresearchgate.net
This symmetry breaking can lead to the emergence of new "defect-activated" Raman (D) modes. researchgate.netskku.eduacs.org For example, sulfur vacancies in monolayer WS₂ can cause the appearance of a D mode at around 411 cm⁻¹, which may appear as a shoulder on the A₁g peak. researchgate.net The intensity of these defect-related modes often correlates with the defect density. acs.orgresearchgate.net Advanced techniques like tip-enhanced Raman spectroscopy (TERS) can provide nanoscale resolution, enabling the investigation of individual defect sites and heterogeneous defect distributions within a single WS₂ crystal. dntb.gov.uaskku.edu
Photoluminescence (PL) Spectroscopy of this compound
Photoluminescence (PL) spectroscopy is a vital technique for investigating the electronic structure and optical properties of semiconductors. It involves exciting the material with light and analyzing the emitted photons as excited electrons relax to lower energy states.
Layer-Dependent Photoluminescence Emission in WS₂
One of the most remarkable properties of WS₂ is its layer-dependent electronic band structure, which is directly observable through PL spectroscopy. aip.org
Bulk and Multilayer WS₂: In its bulk form, WS₂ is an indirect bandgap semiconductor. aip.org This means that the conduction band minimum and the valence band maximum are at different points in the Brillouin zone. As a result, electron-hole recombination requires the assistance of a phonon to conserve momentum, making the radiative recombination process inefficient. Consequently, bulk and multilayer WS₂ exhibit very weak or no photoluminescence. nih.govmcrnano.com
Monolayer WS₂: A dramatic change occurs when WS₂ is thinned down to a single monolayer. aip.org It transitions from an indirect to a direct bandgap semiconductor, with both the conduction band minimum and valence band maximum located at the K-point of the Brillouin zone. aip.orgresearchgate.net This alignment allows for efficient radiative recombination of electron-hole pairs (excitons), resulting in a strong and sharp photoluminescence peak. nih.govmcrnano.com
The PL intensity of monolayer WS₂ can be orders of magnitude stronger than that of its multilayer counterparts. aip.org The peak emission for a monolayer is typically observed around 1.98-2.0 eV. nih.govresearchgate.net This strong, layer-dependent PL response is a key signature for identifying monolayers and is fundamental to the use of WS₂ in optoelectronic applications like light-emitting diodes and photodetectors. mdpi.commdpi.com Some studies have also reported anomalous PL behavior in specially structured WS₂, such as supertwisted spirals, where the PL intensity increases with the number of layers. optica.orgresearchgate.net
| Number of Layers | Bandgap Type | Typical PL Peak Energy (eV) |
| Monolayer (1L) | Direct | ~1.97 - 2.0 |
| Bilayer (2L) | Indirect | ~1.92 (weak) |
| Trilayer (3L) | Indirect | Weak / Quenched |
| Bulk | Indirect | Weak / Quenched |
| Data compiled from sources. aip.orgnih.govnih.gov Peak energy can be influenced by factors such as temperature, strain, and substrate. |
Exciton (B1674681) Dynamics and Recombination Processes in this compound
In monolayer WS₂, the strong Coulomb interaction between electrons and holes, due to reduced dielectric screening, leads to the formation of tightly bound excitons. nih.gov The PL spectrum provides a window into the complex dynamics of these excitonic quasiparticles.
The main PL peak in monolayer WS₂ is often attributed to the recombination of neutral excitons (an electron-hole pair), sometimes labeled as X⁰ or A. aip.orgnih.gov However, the spectrum can also feature other peaks, such as those from negatively charged excitons, known as trions (two electrons and one hole, A⁻), which appear at a slightly lower energy than the neutral exciton. aip.orgnih.gov
The formation and decay of these excitons occur on ultrafast timescales. Femtosecond pump-probe spectroscopy reveals that exciton formation can take from ~150 fs to 500 fs, depending on the excitation energy. rsc.orgnsf.gov The subsequent decay and recombination processes are complex and can be influenced by several factors:
Defect-Assisted Recombination: Defects can act as trapping sites for excitons or free carriers, providing non-radiative decay pathways that can quench PL intensity. cas.cnmdpi.com This is a significant decay channel that affects the lifetime of excitons. mdpi.com
Exciton-Exciton Annihilation: At high excitation densities, excitons can interact and annihilate each other, another non-radiative process that can limit PL efficiency. mdpi.com
Temperature: As temperature increases, thermal energy can cause excitons to dissociate or interact more frequently with phonons, typically leading to a decrease in PL intensity and a redshift of the peak energy. mdpi.com
Understanding these dynamic processes is crucial for controlling and optimizing the optical emission from WS₂-based devices. rsc.orgnsf.gov
Temperature-Dependent Photoluminescence Behavior of WS₂
The photoluminescence (PL) of this compound is highly sensitive to temperature, a behavior that provides significant insights into its excitonic properties. The PL spectrum of monolayer WS₂ is typically dominated by a strong peak known as the A exciton, which arises from direct bandgap transitions. gdut.edu.cn As the temperature varies, several key changes in the PL spectrum are observed, primarily related to the behavior of excitons (bound electron-hole pairs) and trions (charged excitons).
A characteristic feature of the temperature-dependent PL of WS₂ is the red-shift of the exciton peak energy with increasing temperature. nih.govresearchgate.net This shift is a consequence of electron-phonon coupling. researchgate.net For example, a red shift from 1.98 eV to 1.92 eV was observed when the temperature was increased from 15 to 63 °C. nih.gov
The relative intensity of the exciton and trion peaks also changes with temperature. At low temperatures, trion emission can be significantly enhanced, indicating the stability of trions at these temperatures. acs.orgresearchgate.net As the temperature rises, the kinetic energy of neutral excitons increases through thermal activation, which can lead to a depression of the trion formation rate. researchgate.net The dynamics between excitons and trions as a function of temperature can be modeled using the law of mass action for trion formation. acs.orgresearchgate.net The specific behavior can be influenced by factors such as doping and the substrate used. gdut.edu.cnacs.org
The following table summarizes typical findings from temperature-dependent photoluminescence studies of monolayer WS₂:
| Temperature Range | Observed Phenomenon | Scientific Reason |
| Low to High | Decrease in PL Intensity | Thermally activated non-radiative recombination gdut.edu.cn |
| Low to High | Red-shift of PL Peak Energy | Electron-phonon coupling researchgate.net |
| Low Temperature | Enhanced Trion Emission | Stability of trions at low temperatures acs.orgresearchgate.net |
| Increasing Temperature | Decreased Trion/Exciton Ratio | Thermal dissociation of trions and reduced formation rate researchgate.net |
X-ray Based Characterization of this compound
X-ray Diffraction (XRD) for Structural Analysis of WS₂
X-ray diffraction (XRD) is a fundamental technique for analyzing the crystal structure, phase, and crystallinity of this compound. WS₂ can exist in several crystalline phases, with the most common being the hexagonal (2H) and rhombohedral phases. Current time information in Birmingham, GB. The XRD pattern of polycrystalline 2H-WS₂ typically shows a high-intensity peak corresponding to the (002) plane, along with other characteristic peaks for the (004), (006), and (008) planes, which are indicative of its layered structure. gdut.edu.cnresearchgate.net
The presence and intensity of specific diffraction peaks allow for phase identification. For instance, the hexagonal phase of WS₂ is indexed to the P6₃/mmc space group (JCPDS No. 08-0237). mdpi.com The interlayer spacing can be calculated from the position of the (002) peak using Bragg's law, with a typical value around 0.62 nm. researchgate.net The sharpness and intensity of the XRD peaks are indicative of the material's crystallinity; sharper peaks suggest better crystallinity. researchgate.net
XRD is also crucial for identifying other phases, such as the monoclinic 2M phase, which has a different space group (C2/m) and distinct lattice parameters. acs.org The technique can distinguish between different morphologies, for example, WS₂ nanoplates with highly ordered stacking exhibit a sharp (002) peak, whereas in nanoflowers, this peak may be weakened and shifted, indicating a reduced number of stacks and a larger layer interval. mdpi.com
A summary of common XRD peaks for hexagonal (2H) WS₂ is provided below:
| 2θ (degrees) | Miller Indices (hkl) |
| ~14.3° | (002) |
| ~28.9° | (004) |
| ~32.7° | (100) |
| ~39.5° | (103) |
| ~43.9° | (006) |
| ~49.7° | (105) |
| ~58.4° | (110) |
| ~60.0° | (008) |
Note: Peak positions can vary slightly depending on the experimental setup and sample characteristics.
X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Electronic Structure of WS₂
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of WS₂. High-resolution XPS spectra of the tungsten (W) and sulfur (S) core levels provide detailed chemical information.
The W 4f spectrum of 2H-WS₂ is characterized by a doublet, W 4f₇/₂ and W 4f₅/₂, with binding energies typically around 32.6 eV and 34.7 eV, respectively. researchgate.netaip.org These peaks are attributed to the W⁴⁺ oxidation state in the hexagonal structure. mdpi.com The S 2p spectrum shows a corresponding doublet, S 2p₃/₂ and S 2p₁/₂, at approximately 162.2 eV and 163.4 eV, which is characteristic of the S²⁻ state in metal sulfides. mdpi.comaip.org The presence of other peaks can indicate different chemical states. For example, a doublet at higher binding energies in the W 4f spectrum (e.g., W 4f₇/₂ at ~35.9 eV) can be attributed to the W⁶⁺ state, suggesting the presence of tungsten oxides like WO₃. mdpi.com
XPS is also a powerful tool for distinguishing between the semiconducting 2H phase and the metallic 1T phase of WS₂. The W 4f peaks for the 1T phase are shifted to lower binding energies compared to the 2H phase. For instance, the W 4f₇/₂ peak for 1T-WS₂ can appear around 31.6 eV. gdut.edu.cnnih.gov This allows for the quantification of the relative amounts of each phase in a mixed-phase sample. nih.gov
The table below presents typical binding energies for the W 4f and S 2p core levels in WS₂:
| Core Level | Phase | Binding Energy (eV) | Oxidation State |
| W 4f₇/₂ | 2H | ~32.6 | W⁴⁺ |
| W 4f₅/₂ | 2H | ~34.7 | W⁴⁺ |
| S 2p₃/₂ | 2H | ~162.2 | S²⁻ |
| S 2p₁/₂ | 2H | ~163.4 | S²⁻ |
| W 4f₇/₂ | 1T | ~31.6 | W⁴⁺ |
| W 4f₇/₂ | WO₃ | ~35.9 | W⁶⁺ |
X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure Investigation of this compound
X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is employed to investigate the local atomic and electronic structure of WS₂. XAS is element-specific and provides information about the coordination environment, bond distances, and oxidation state of the absorbing atom.
The XANES region at the W L₃-edge and S K-edge is sensitive to the local geometry and electronic configuration. For example, the structure of the W L₃-edge spectrum can confirm that no byproducts like metallic tungsten or oxides are formed during synthesis. northwestern.edu The S K-edge XANES is particularly sensitive to structural changes, making it useful for distinguishing between different WS₂ polymorphs. northwestern.edu
The EXAFS region provides quantitative information about the local atomic structure. By analyzing the EXAFS oscillations, one can determine the bond lengths and coordination numbers of the neighboring atoms. In 2H-WS₂, the Fourier transform of the W L₃-edge EXAFS spectrum shows a first peak corresponding to the W-S bonds and a second peak corresponding to the W-W distances. northwestern.edu In disordered or restacked WS₂ structures, a shortening of the W-W distance can be observed, indicating structural changes like the formation of zigzag chains. northwestern.edu The technique has been used to study the transformation from oxygen-rich to sulfur-rich coordination environments in doped WS₂. rsc.org
Electron Microscopy Techniques for this compound Nanostructures
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for WS₂ Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the direct visualization of the morphology, crystal structure, and defects of WS₂ nanostructures at the atomic scale.
Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystal structure and quality of the material. A single-crystalline WS₂ flake will produce a SAED pattern with a distinct set of hexagonally arranged diffraction spots, confirming its defect-free nature. mdpi.com Polycrystalline samples, in contrast, will show diffraction rings. aip.orgresearchgate.net
HRTEM is also crucial for identifying and characterizing defects within the crystal lattice, such as vacancies and dislocations, which can significantly influence the material's properties. Furthermore, TEM techniques can be used to observe structural transformations in situ, for example, by heating the sample inside the microscope. acs.org
Scanning Electron Microscopy (SEM) for this compound Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology of this compound (WS₂). It provides high-resolution images of the material's surface, revealing details about its structure, shape, and size distribution. dtic.milmdpi.com
Different synthesis methods result in a variety of WS₂ morphologies. For instance, WS₂ synthesized by the chemical vapor deposition (CVD) method can exhibit "onion-like" particles ranging from 5 to 100 micrometers, which contain needle-like structures. dtic.mil Hydrothermal synthesis can produce chrysanthemum-like nanostructures or fibrous and dispersed flake-like crystals, with some formations showing rod-like crystals. iust.ac.irresearchgate.net When WS₂ is combined with other materials, such as reduced graphene oxide (rGO), SEM images show a well-organized, mixed agglomerated morphology with platelets of rGO and tiny rod-like crystals of WS₂. iust.ac.ir
SEM is also instrumental in analyzing WS₂ thin films and nanostructures. For example, in WS₂/ZnO composite films, SEM images reveal that the films consist of WS₂ sheets decorated with many nanoparticles. acs.org Furthermore, SEM can be used to observe the texture and orientation of WS₂ lamellae on different substrates, showing oriented crystalline lamellae on silicon substrates and entangled structures on steel substrates. materialsciencejournal.org
Key Morphological Features of WS₂ Observed by SEM:
| Synthesis Method/Substrate | Observed Morphology | Size Range | Reference |
| Chemical Vapor Deposition (CVD) | Onion-like particles, needle-like structures | 5-100 µm | dtic.mil |
| Hydrothermal | Chrysanthemum-like nanostructures, fibrous and flake-like crystals, rod-like crystals | N/A | iust.ac.irresearchgate.net |
| WS₂/rGO Composite | Mixed agglomerated morphology with rGO platelets and WS₂ rods | N/A | iust.ac.ir |
| WS₂ on Silicon Substrate | Oriented crystalline lamellae | 200-500 nm width, 1-1.5 mm length | materialsciencejournal.org |
| WS₂ on Steel Substrate | Entangled lamellae | N/A | materialsciencejournal.org |
Scanning Tunneling Microscopy (STM) for Surface Electronic States of WS₂
Scanning Tunneling Microscopy (STM) and its spectroscopic mode, Scanning Tunneling Spectroscopy (STS), are indispensable tools for investigating the atomic and electronic structure of this compound (WS₂). wikipedia.orgresearchgate.net STM provides atomically resolved images of the surface, while STS probes the local density of states (LDOS), offering insights into the material's electronic properties, including the band gap and the influence of defects. wikipedia.orgresearchgate.net
STM studies on mechanically cleaved WS₂ have revealed its characteristic honeycomb lattice structure with a lattice constant of approximately 0.34 nm. researchgate.net STS measurements on such pristine surfaces have determined the bandgap to be around 1.34 eV. researchgate.net
A primary focus of STM/STS investigations on WS₂ is the characterization of point defects, which significantly alter the local electronic structure. nih.govru.nl These defects can introduce localized states within the bandgap. For example, studies have identified substitutional oxygen atoms (Oₛ) as a common point defect in CVD-grown WS₂. nih.govru.nl Other observed defects include chromium or molybdenum substituting for tungsten (Cr_W, Mo_W) and various charged defects. ru.nl The electronic signature of these defects is distinct; for instance, sulfur vacancies (Vₛ), which can be created by annealing in a vacuum, exhibit two narrow unoccupied defect states, a different electronic fingerprint from that of substitutional oxygen. nih.gov
The combination of STM with non-contact atomic force microscopy (nc-AFM) allows for the precise correlation of atomic and electronic structures of individual point defects. nih.govru.nl This combined approach has been crucial in identifying the nature of the most abundant defects in both molecular beam epitaxy (MBE) and CVD-grown WS₂ monolayers. nih.gov For instance, STM images of point defects in the valence and conduction bands can show distinct symmetries, such as a three-fold symmetry for certain defects in MoSe₂ and a six-fold symmetry for corresponding defects in WS₂. nih.gov
Atomic Force Microscopy (AFM) for this compound Topography and Layer Thickness Determination
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography and determine the thickness of this compound (WS₂) with nanoscale precision. icspicorp.comdiva-portal.org It functions by scanning a sharp probe over the sample surface, allowing for the creation of a three-dimensional topographical map. icspicorp.com
AFM is crucial for confirming the number of WS₂ layers. For instance, the height of a monolayer WS₂ flake has been measured to be approximately 0.8 nm. stanford.edu This capability is essential for studying the thickness-dependent properties of the material. AFM can also be used to assess the surface roughness of WS₂ films; a root mean square (RMS) value of around 0.2 nm is typical for monolayer WS₂ films. acs.org
AFM has been used to characterize various WS₂ nanostructures, including oriented crystalline lamellae on silicon substrates, with average lamella sizes ranging from 200 nm to 500 nm in width and 1 mm to 1.5 mm in length. materialsciencejournal.org
Electrical Transport Characterization of this compound
Hall Effect Measurements for Carrier Concentration and Mobility in WS₂
Hall effect measurements are a fundamental technique for determining key electrical transport properties of this compound (WS₂), including carrier type, carrier concentration, and Hall mobility. This method involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage (Hall voltage).
Undoped WS₂ typically exhibits n-type behavior. aip.orgnih.gov However, doping can alter the carrier type. For example, doping with niobium (Nb) has been shown to switch the conductivity of WS₂ from n-type to p-type. aip.org The carrier concentration in WS₂ can be effectively controlled through doping. For instance, increasing the concentration of Nb dopants from 0.5 to 1.1 atomic percent in few-layered WS₂ films resulted in an increase in hole sheet concentration from 3.9 × 10¹² to 8.6 × 10¹³ cm⁻². aip.org Similarly, Ti doping can increase the carrier concentration from approximately 10¹⁵ cm⁻³ in pristine WS₂ to 10¹⁹ cm⁻³ in Ti₀.₂WS₂. rsc.org
The carrier mobility, a measure of how quickly charge carriers can move through the material, is also determined from Hall effect measurements. Generally, an increase in carrier concentration due to doping leads to a decrease in mobility, which is often attributed to increased ionized impurity scattering. aip.org For example, as the Nb doping in WS₂ increased, the hole mobility decreased from 7.2 to 2.6 cm²/Vs. aip.org Similarly, with increased Ti doping, the mobility was observed to decrease. rsc.org In another study, the Hall mobility of undoped WS₂ was reported to be as high as 86.3 cm² V⁻¹ s⁻¹ at 300 K, while for Nb-doped WS₂ it was 3.6 cm² V⁻¹ s⁻¹ at the same temperature. nih.gov
Table of Hall Effect Measurement Data for WS₂:
| Dopant | Carrier Type | Carrier Concentration (cm⁻²) | Hall Mobility (cm²/Vs) | Reference |
| Undoped | n-type | ~10¹³ (electrons) | 0.4 | aip.org |
| 0.5 at. % Nb | p-type | 3.9 x 10¹² (holes) | 7.2 | aip.org |
| 1.1 at. % Nb | p-type | 8.6 x 10¹³ (holes) | 2.6 | aip.org |
| Undoped | n-type | N/A | 86.3 (at 300 K) | nih.gov |
| 30-cycle Nb | p-type | N/A | 3.6 (at 300 K) | nih.gov |
| 15-cycle Nb | p-type | N/A | 12.60 | nih.gov |
| 100-cycle Nb | p-type | N/A | 5.73 | nih.gov |
| Pristine | N/A | 10¹⁵ cm⁻³ | 90 and 66 | rsc.org |
| Ti₀.₂WS₂ | N/A | 10¹⁹ cm⁻³ | 3.4 and 7.9 | rsc.org |
Field-Effect Mobility Determination in this compound Devices
Field-effect mobility (μ_FE) is a critical parameter for evaluating the performance of this compound (WS₂) based field-effect transistors (FETs). It is typically extracted from the transfer characteristics (drain current vs. gate voltage) of a device.
The field-effect mobility of WS₂ can vary significantly depending on factors such as the number of layers, the dielectric environment, and the presence of defects or impurities. arxiv.orgacs.org Multilayer WS₂ FETs have demonstrated high performance, with room temperature field-effect mobilities reaching up to 234 cm²V⁻¹s⁻¹. arxiv.orgacs.orgnih.gov These high mobilities are often attributed to suppressed phonon scattering and a relatively low density of charge impurities. arxiv.org In single-layer WS₂ devices, room temperature mobilities of around 50 cm²V⁻¹s⁻¹ have been reported, with low-temperature mobilities reaching as high as 140 cm²V⁻¹s⁻¹. acs.org For bilayer WS₂, the low-temperature mobility can exceed 300 cm²V⁻¹s⁻¹. acs.org
The choice of dielectric material can also significantly influence mobility. Using high-κ dielectrics like Al₂O₃ can lead to an increase in carrier mobility due to dielectric screening effects. arxiv.org Doping also plays a crucial role. For instance, copper doping in WS₂ FETs has been shown to enhance electron mobilities by 5-7 times. rsc.org
It is important to note that the measured field-effect mobility can be influenced by the measurement technique. For example, using a fast pulsed I-V method can yield higher mobility values compared to the DC method, as it minimizes the effects of transient and interface charging. aip.org Furthermore, the field-effect mobility is often lower than the Hall mobility, which can be due to the influence of electrical contacts in the transistor structure. nih.gov
Table of Reported Field-Effect Mobilities for WS₂:
| WS₂ Structure | Substrate/Dielectric | Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio | Reference |
| Multilayer | SiO₂ | Up to 234 | 10⁸ | arxiv.orgacs.orgnih.gov |
| Single-layer | SiO₂ | ~50 (RT), ~140 (low T) | ~10⁶ | acs.org |
| Bilayer | SiO₂ | >300 (low T) | N/A | acs.org |
| Multilayer | SiO₂ | ~20 | 10⁵ | arxiv.org |
| Monolayer | Al₂O₃/SiO₂ | ~2.3 times higher than on SiO₂ | N/A | arxiv.org |
| Multilayer | SiO₂ | 16.27 (vacuum, pulsed I-V), 14.92 (air, pulsed I-V) | N/A | aip.org |
| Nb-doped p-FET | N/A | 0.016 | 10¹ | nih.gov |
| WS₂ n-FET | N/A | 6.85 | 10⁵ | nih.gov |
Defect Engineering and Doping Strategies in Tungsten Disulfide
Sulfur Vacancy Creation and Management in WS₂
Sulfur vacancies (S-vacancies) are one of the most common and influential types of point defects in synthesized WS₂. hep.com.cn Their presence significantly alters the material's electronic and optical characteristics. S-vacancies typically act as electron donors, leading to n-type doping behavior in intrinsically neutral WS₂. hep.com.cn These vacancies introduce defect states within the bandgap, which can facilitate non-radiative recombination and affect the material's quantum efficiency and photoluminescence. arxiv.org
The creation of sulfur vacancies can be achieved through several methods:
Thermal Treatment/Annealing : Heating WS₂ in a vacuum or an inert atmosphere can cause sulfur atoms to be removed from the lattice. arxiv.orgacs.org For example, annealing in a hydrogen (H₂) atmosphere can effectively remove sulfur atoms to create vacancies. acs.org
Ion Irradiation : Bombarding the WS₂ surface with energetic ions can displace sulfur atoms, creating vacancies in a controlled manner. arxiv.orgresearchgate.net
Plasma Treatment : Exposure to certain plasmas can also induce S-vacancies. hep.com.cn
Chemical Treatment : A simple method to induce S-vacancies involves hydrazine (B178648) treatment, which reduces the WS₂ surface and creates sulfur vacancies, leading to n-type doping. rsc.org
Conversely, the management or "healing" of these vacancies is equally important for restoring or modifying the material's properties. One approach involves chemical treatment with oleic acid, which can act as an oxygen source to fill the sulfur vacancies. arxiv.org This process of substituting the vacancy with an oxygen atom effectively passivates the defect, removes the in-gap states, and improves the photoluminescence yield. arxiv.org Annealing in a sulfur-rich atmosphere can also effectively repair these vacancies, offering a reversible way to control the material's properties. rsc.org
The concentration of sulfur vacancies can be correlated with material properties. For instance, at low concentrations, single sulfur vacancies are predominant, while at higher concentrations, more complex defects can form. researchgate.net The ability to control the density of these vacancies is a key aspect of defect engineering, enabling the fine-tuning of WS₂ for specific technological applications. rsc.org
Atomic Doping for Modulated Electronic Properties of Tungsten Disulfide
Atomic doping, the intentional introduction of impurity atoms into the WS₂ crystal lattice, is a powerful technique to modify its electronic structure and properties. researchgate.net Dopants can be introduced substitutionally, replacing either tungsten (W) or sulfur (S) atoms, or interstitially, by placing them between the lattice atoms. This process can significantly alter the carrier concentration and type (n-type or p-type), tune the bandgap, and introduce new functionalities such as magnetism. researchgate.netaps.org The choice of dopant and its concentration allows for precise control over the material's characteristics, making it suitable for a wide range of electronic and optoelectronic applications. researchgate.netresearcher.life
Introducing non-metal atoms into the WS₂ lattice is an effective way to tune its electronic and catalytic properties. chinatungsten.com Dopants such as oxygen, nitrogen, phosphorus, and chlorine can be incorporated to modify carrier concentration and enhance performance in various applications. chinatungsten.comacs.orgrsc.orgiisc.ac.in
Oxygen Doping : Oxygen can be incorporated into the WS₂ lattice, often substitutionally at sulfur sites. This can be achieved during chemical vapor deposition (CVD) growth or through post-synthesis treatments like laser-assisted annealing. x-mol.netresearchgate.net Oxygen doping has been shown to increase carrier concentration and significantly reduce channel resistance in transistors. x-mol.net It can also influence the catalytic selectivity of WS₂, making it perform better in certain oxidation reactions. chinatungsten.com The presence of oxygen and water molecules in the ambient air can also lead to a doping effect through an electrochemical redox reaction. eurekalert.org
Nitrogen Doping : Nitrogen atoms can be doped into WS₂ using sources like melamine (B1676169) during synthesis. rsc.org This doping can induce fluorescence in the material and change its structural properties. rsc.orgresearchgate.net Like other non-metals, nitrogen doping can also improve the wear resistance and hardness of WS₂ films. manchester.ac.uk
Phosphorus and Chlorine Doping : Doping with phosphorus can transition WS₂ from a semiconductor to a semi-metallic state by introducing additional charge carriers. chinatungsten.com Chlorine doping has been investigated as a method to reduce the Schottky barrier height at the WS₂-metal interface, which is crucial for improving the performance of field-effect transistors. iisc.ac.in First-principles calculations have shown that substituting sulfur with various non-metallic dopants, including C, Cl, N, F, O, and P, can activate the inert basal planes and improve device performance. acs.orgdoi.org
Table 1: Effects of Non-Metal Doping on this compound Properties
| Dopant | Method | Key Effects | Reference(s) |
|---|---|---|---|
| Oxygen (O) | Laser-assisted annealing; CVD | Increases carrier concentration; Reduces channel resistance; Modifies catalytic selectivity. | chinatungsten.comx-mol.net |
| Nitrogen (N) | Synthesis with melamine | Induces ultraviolet fluorescence; Can improve mechanical properties. | rsc.orgmanchester.ac.uk |
| Phosphorus (P) | Doping during synthesis | Transitions WS₂ towards a semi-metallic state; Alters electrical properties. | chinatungsten.com |
| Chlorine (Cl) | Doping during synthesis | Reduces Schottky barrier height at metal contacts. | iisc.ac.in |
The incorporation of metal atoms into the WS₂ lattice provides another effective route to tailor its properties for specific applications, including energy storage and catalysis. manchester.ac.ukresearchgate.net Metals can substitute tungsten atoms or be intercalated between layers, leading to significant changes in electronic structure, stability, and catalytic activity.
Nickel (Ni) Doping : Nickel is a common metal dopant for WS₂. Ni-doped WS₂ can be synthesized via methods like hydrothermal synthesis. researchgate.netnepjol.info Research has shown that Ni-doping can significantly enhance the electrochemical performance of WS₂ for supercapacitor applications, with optimal concentrations leading to high specific capacitance and energy density. researchgate.netnepjol.info This improvement is attributed to an increased electrochemically active surface area and reduced impedance. nepjol.info Furthermore, Ni-doping has been found to improve the catalytic activity of WS₂ for the hydrogen evolution reaction (HER). utexas.edu Theoretical studies suggest that incorporating Ni atoms into the WS₂ monolayer is energetically favorable under S-rich conditions and can induce magnetism through p-d hybridization between Ni and neighboring S atoms. researchgate.netaip.org
Other Metal Dopants : Besides nickel, various other metals have been used to dope (B7801613) WS₂:
Chromium (Cr) : Doping with chromium can alter the morphology of WS₂ films from lamellar to florets and can improve hardness and adhesion. manchester.ac.uk
Titanium (Ti) : Ti-doping has been shown to dramatically enhance the thermoelectric performance of WS₂. rsc.org However, in some cases, such as thin films produced by magnetron co-sputtering, doping did not improve tribological properties, which was attributed to low coating thickness. scielo.br
Niobium (Nb) : Nb doping can reduce the bandgap of WS₂ and allows for the engineering of its electrical properties, achieving n-type, ambipolar, and p-type behavior with increasing Nb concentration. wikipedia.orgacs.org
Palladium (Pd) : Pd-doping has been shown to tune the electronic structure of WS₂, activating its basal plane for enhanced HER performance. Theoretical calculations indicate that Pd substituting for W is thermodynamically stable. nih.gov
Table 2: Effects of Metal Doping on this compound Properties
| Dopant | Method | Key Effects | Reference(s) |
|---|---|---|---|
| Nickel (Ni) | Hydrothermal synthesis | Enhances supercapacitor performance; Improves catalytic activity for HER; Induces magnetism. | researchgate.netnepjol.infoutexas.eduaip.org |
| Chromium (Cr) | Aerosol-assisted CVD | Changes film morphology; Improves mechanical properties. | manchester.ac.uk |
| Titanium (Ti) | Doping during synthesis | Dramatically enhances thermoelectric performance. | rsc.org |
| Niobium (Nb) | Doping during CVD | Reduces bandgap; Allows for electrical polarity reversal (n-type to p-type). | wikipedia.orgacs.org |
| Palladium (Pd) | Doping during synthesis | Activates basal plane for enhanced hydrogen evolution reaction. | nih.gov |
Strain Engineering for Electronic Structure Tuning in WS₂
Due to their atomically thin nature and high flexibility, 2D materials like this compound are excellent candidates for strain engineering. researchgate.net This technique involves applying mechanical strain to the crystal lattice to deliberately modify its electronic and optical properties. researchgate.net Applying strain alters the interatomic distances and bonding angles, which directly impacts the electronic band structure. rsc.org
Strain engineering has been demonstrated as an effective method for tuning the bandgap of WS₂. researchgate.netresearchgate.net Both tensile and compressive strains can lead to significant changes:
Applying mechanical strain can cause a reduction in the bandgap, sometimes leading to a transition from a direct to an indirect bandgap semiconductor, or even a semiconductor-to-metal transition. researchgate.net
The specific effect depends on the type and magnitude of the applied strain (e.g., uniaxial vs. biaxial). researchgate.net For example, asymmetrical biaxial strain has been found to preserve the direct bandgap nature of WS₂ up to a strain of 13%. researchgate.net
The combination of strain and defects, such as sulfur vacancies, can have synergistic effects. The bandgap of monolayer WS₂ with sulfur vacancies decreases monotonically under tensile strain, while under compressive strain, it may first increase and then decrease. rsc.org
A common method to apply local strain is through the creation of strained wrinkles or folds on the WS₂ layer, for instance, by placing it on a pre-strained elastomeric substrate. researchgate.net Such localized strain can significantly modulate the properties of semiconductor junctions. Research has shown that a strain of 1.6% in wrinkles can lower the Schottky barrier height by 20%, which is a significant advance for controlling the optoelectronic properties of WS₂-based devices. researchgate.net The ability to tune properties via strain opens up potential applications in flexible electronics, nanoscale light sources, and photodetectors. researchgate.net
Table 3: Reported Effects of Strain on Monolayer WS₂ Properties
| Strain Type | Magnitude | Effect on Bandgap | Other Effects | Reference(s) |
|---|---|---|---|---|
| Biaxial (Asymmetrical) | up to 13% | Retains direct bandgap nature | - | researchgate.net |
| General Mechanical | - | Reduces bandgap, can cause direct-indirect or semiconductor-metal transition | Red-shift in dielectric function peak | researchgate.net |
| Tensile | 5% | Decreases bandgap | - | rsc.org |
| Compressive | 5% | Increases bandgap at high vacancy concentration; Decreases at low vacancy concentration | - | rsc.org |
| Localized (Wrinkles) | 1.6% | Modulates bandgap | Lowers Schottky barrier height by 20% | researchgate.net |
Intercalation Chemistry in this compound Layers
Intercalation is a process where foreign atoms or molecules are inserted into the van der Waals gaps between the layers of a host material like this compound. samaterials.com This process is a key method for chemical exfoliation to produce monolayer WS₂ and for modifying the material's properties. wikipedia.org The layered structure of WS₂, with planes of tungsten atoms sandwiched between layers of sulfur atoms, readily allows for the insertion of guest species. samaterials.com
Lithium (Li) is a commonly used intercalating agent. samaterials.com Historically, chemical exfoliation of bulk WS₂ into monolayers was achieved by first intercalating lithium from n-butyl lithium, followed by sonication in water to separate the layers. wikipedia.org The intercalation of lithium atoms leads to significant changes in the material:
It causes an expansion of the interlayer spacing. samaterials.com
It can induce a topotactic phase transformation, for example, from the common 2H phase to a 2M phase after thermal treatment and deintercalation. acs.org
The resulting lithium-intercalated WS₂ exhibits altered electronic and catalytic properties, making it useful for applications in energy storage (as an electrode material in lithium-ion batteries), optoelectronics (in transistors and photodetectors), and as a catalyst for reactions like hydrogen evolution. samaterials.com
Besides lithium, other alkali metals like sodium (Na) and potassium (K) have also been successfully intercalated into WS₂. acs.orgnih.govrsc.org The intercalation of potassium ions (K⁺) has been studied for its potential in potassium-ion batteries. nih.govrsc.org Studies have shown that WS₂ can reversibly host K⁺ ions with a relatively small cell volume expansion (around 38%), which contributes to high structural stability and a long cycle life. nih.gov This demonstrates the potential of intercalation chemistry to create new battery materials with high reversibility and safety. nih.govrsc.org The process generally begins with the reduction of tungsten, which facilitates the entry of the alkali metal ion into the interlayer space to balance the charge. acs.org
Heterostructures and Hybrid Systems Incorporating Tungsten Disulfide
Van der Waals Heterostructures with Other Two-Dimensional Materials (e.g., Graphene, MoS₂)
Van der Waals (vdW) heterostructures are formed by stacking different 2D materials on top of one another. The layers are held together by weak van der Waals forces, which allows for the combination of diverse materials while largely preserving their intrinsic properties. nih.gov
When tungsten disulfide is combined with graphene, a material known for its exceptional electronic conductivity, the resulting heterostructure exhibits fascinating properties. chemrxiv.org Research has shown that in graphene-WS₂ heterostructures, there is ultrafast and highly efficient transfer of electrons between the layers. nih.gov Specifically, photocarriers generated in the this compound layer can transfer to the graphene layer in approximately 1 picosecond with nearly 100% efficiency. nih.govbohrium.com This rapid charge transfer is a crucial process for various electronic and photonic applications. nih.gov Furthermore, the optical properties of the this compound layer can be effectively controlled by the charge carriers present in the graphene layer. nih.govbohrium.com These heterostructures have been investigated for their potential use as anode materials in lithium-ion batteries, where the graphene layer enhances the electronic conductivity of the hybrid system. chemrxiv.orgchemrxiv.org Scalable hybrid photodetectors based on WS₂/graphene have been fabricated, demonstrating high responsivity. au.dk
Heterostructures of this compound and molybdenum disulfide (MoS₂) have also been extensively studied. rsc.org These combinations are of particular interest for optoelectronic and thermoelectric applications due to their direct bandgap characteristics. rsc.org The electronic and crystal structures of WS₂ and MoS₂ are complementary, and when combined, they form a type-II heterostructure. mdpi.com This alignment of energy bands facilitates the separation of charge carriers, which is beneficial for applications in photovoltaics and photocatalysis. The properties of WS₂/MoS₂ heterostructures can be tuned by factors such as the stacking arrangement of the layers and the application of external pressure. mdpi.comresearchgate.net These heterostructures have been synthesized using various methods and show promise in mechanics, electronics, and optoelectronics. rsc.org
Table 1: Comparison of this compound Van der Waals Heterostructures
| Heterostructure | Key Properties | Potential Applications |
|---|---|---|
| WS₂/Graphene | Ultrafast and efficient interlayer electron transfer (≈1 ps, near-unity efficiency) nih.govbohrium.com. Tunable optical properties of WS₂ by graphene carriers nih.govbohrium.com. Enhanced electronic conductivity chemrxiv.orgchemrxiv.org. | Electronics, photonics nih.govbohrium.com, photodetectors au.dk, anode material for lithium-ion batteries chemrxiv.orgchemrxiv.org. |
| WS₂/MoS₂ | Type-II band alignment, facilitating charge separation mdpi.com. Tunable properties via stacking and pressure mdpi.comresearchgate.net. Direct bandgap characteristics rsc.org. | Optoelectronics, thermoelectronics, photocatalysis rsc.orgmdpi.com. |
This compound/Polymer Nanocomposites
The incorporation of this compound into polymer matrices creates nanocomposites with significantly enhanced properties. The excellent mechanical strength and other intrinsic characteristics of WS₂ nanomaterials make them effective reinforcing agents for a variety of polymers. nih.govbeilstein-journals.org
For instance, this compound nanotubes (WSNTs) have been used to reinforce biodegradable polymers for applications in bone tissue engineering. nih.gov The addition of even small weight percentages of WSNTs can lead to substantial improvements in the mechanical properties of the polymer, such as the flexural modulus and yield strength. nih.gov In some cases, the mechanical reinforcement provided by WSNTs has been shown to be equivalent to or even better than that of carbon nanotubes. nih.gov
In another example, noncovalently functionalized this compound nanosheets have been used to toughen epoxy nanocomposites. acs.org The incorporation of a very low weight percentage of these nanosheets resulted in a remarkable increase in the fracture toughness of the epoxy. acs.org Significant improvements in compressive and flexural strengths, as well as thermal stability, were also observed. acs.org The enhanced performance of these nanocomposites is attributed to the good dispersion of the WS₂ nanosheets within the polymer matrix and the strong interaction between the nanosheets and the polymer. acs.org
Furthermore, exfoliated this compound has been combined with polythiophene, a conducting polymer, to create nanocomposites with enhanced electrical conductivity. A nanocomposite containing 5% by mass of WS₂ exhibited an order of magnitude higher conductivity compared to the pure polythiophene. researchgate.net
Table 2: Properties of this compound/Polymer Nanocomposites
| Polymer Matrix | WS₂ Form | Key Enhancements | Reference |
|---|---|---|---|
| Poly(propylene fumarate) (PPF) | Nanotubes (WSNTs) | Increased flexural modulus and yield strength. Mechanical reinforcement comparable or superior to carbon nanotubes. | nih.gov |
| Epoxy | Functionalized Nanosheets | Significant increase in fracture toughness, compressive strength, and flexural strength. Improved thermal stability. | acs.org |
| Polythiophene | Exfoliated Nanosheets | Order of magnitude increase in electrical conductivity with 5 wt% WS₂. | researchgate.net |
| Poly(lactic-co-glycolic acid) (PLLA) | Nanoparticles | Increased strength and crystallinity. | nanomedicine-rj.com |
Metal/Tungsten Disulfide Interfaces and Electronic Junctions
The interface between a metal and this compound is a critical component in the fabrication of electronic and optoelectronic devices. The nature of this interface significantly influences the performance of these devices. researchgate.net
Studies on the interface between this compound films and gold (Au) have provided insights into the electronic interactions at this junction. acs.orgosti.gov Photoelectron spectroscopy studies have revealed that the electronic properties of WS₂ can be physically altered by its interaction with the interfacing metal. acs.org For instance, variations in the electronic states of multilayer WS₂ have been observed, which spatially align with the crystalline grains of the underlying gold. acs.orgresearchgate.net This suggests that strong interactions from the gold grains can cause structural changes, such as slippage of the WS₂ layer that is in direct contact with the metal. acs.orgosti.gov
The engineering of the metal-TMD interface is crucial for developing advanced two-dimensional semiconductor devices. researchgate.net Research has shown that the electronic band structure of MoS₂, a similar transition metal dichalcogenide, can be significantly modulated by a gold substrate, transitioning it from a semiconducting to a more metallic character. researchgate.net This highlights the importance of understanding and controlling the interactions at metal/TMD interfaces to tailor the electronic properties of the resulting junctions.
This compound Quantum Dots in Hybrid Systems
This compound quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. When incorporated into hybrid systems, these QDs can impart unique optical and electronic functionalities. nanomedicine-rj.com
One area of application for WS₂ QDs is in enhancing the performance of other 2D materials for optoelectronic applications. For example, hybridizing monolayer this compound with quantum dots derived from other 2D materials, such as titanium nitride MXene and graphitic carbon nitride, can boost its absorption of UV light and enhance its light emission properties. eurekalert.org This is because the quantum dots can absorb a wide range of light energies and efficiently transfer that energy to the WS₂ layer. eurekalert.org
Hybrid systems of quantum dots and other 2D materials, such as tin disulfide (SnS₂), have also been explored for photodetector applications. aip.orgarxiv.org In these devices, the quantum dots act as a light-sensitizing layer, improving the photosensitivity of the transistor. aip.orgarxiv.org For instance, doping a few-layer SnS₂ field-effect transistor with CdSe/ZnS core/shell quantum dots resulted in a more than 500% increase in the photocurrent response and a significant enhancement in the spectral responsivity. aip.orgarxiv.org
Furthermore, quantum dot-molecular hybrid systems are being investigated for solar energy conversion. diva-portal.orgdiva-portal.org In these systems, light-harvesting colloidal quantum dots are combined with molecular compounds on their surface. diva-portal.orgdiva-portal.org The tunable electronic properties of the quantum dots, coupled with the functionality of the surface molecules, provide a versatile platform for controlling the behavior of photogenerated charge carriers. diva-portal.orgdiva-portal.org
Computational and Theoretical Modeling of Tungsten Disulfide
Density Functional Theory (DFT) for Electronic Band Structure Calculations of WS₂
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of tungsten disulfide, DFT calculations have been instrumental in determining its electronic band structure.
Key findings from DFT studies include:
Indirect to Direct Band Gap Transition: Bulk WS₂ has an indirect band gap of approximately 1.3 eV. iphy.ac.cnosti.gov However, as the material is thinned down to a monolayer, it undergoes a transition to a direct band gap semiconductor. rsc.org DFT calculations have predicted the direct band gap of monolayer WS₂ to be around 1.91 eV. osti.gov
Influence of Strain: Applying strain to WS₂ monolayers can tune their electronic properties. Compressive strain can induce a transition from a direct to an indirect band gap. rsc.org For instance, a compressive strain of 1% is predicted to cause this transition in monolayer WS₂. rsc.org
Effect of Defects: Point defects in the WS₂ monolayer can significantly alter its electronic behavior. DFT calculations have shown that certain vacancies can change the material from a semiconductor to a quasi-metal and from non-magnetic to magnetic. nus.ac.ir
Substrate and Environmental Effects: The electronic properties of WS₂ can be influenced by the substrate it is placed on. DFT calculations have been used to study the electronic structure of WS₂ on various substrates like epitaxial graphene, revealing changes in the work function and valence band maximum. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations for this compound Structural Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations provide insights into its mechanical properties, structural stability, and the dynamics of various processes.
Research findings from MD simulations include:
Mechanical Properties: MD simulations have been used to investigate the mechanical properties of WS₂ nanotubes and nanosheets, such as their Young's modulus and tensile strength. scientific.net For instance, simulations have shown that the Young's modulus of WS₂ nanotubes is approximately 162 GPa. scientific.net
Kirigami Engineering: The application of kirigami (the art of cutting and folding paper) patterns to monolayer WS₂ has been explored through MD simulations. These simulations demonstrate that kirigami cuts can significantly enhance the stretchability of WS₂ nanosheets, which is a promising feature for flexible electronics. arxiv.orgresearchgate.netnih.gov
Interfacial Interactions: MD simulations have been employed to study the interaction between WS₂ and other materials, such as graphene. These studies have revealed superlubric sliding of WS₂ nanoflakes on graphene, which has implications for nanotribological applications. au.dk
Thin Film Deposition: The process of magnetron sputtering to deposit WS₂ thin films has been simulated using MD. These simulations help in understanding the formation mechanism of the thin film and the influence of deposition parameters on its morphology. aip.org
Bethe-Salpeter Equation (BSE) for Excitonic Effects in this compound
The Bethe-Salpeter Equation (BSE) is a theoretical framework used to describe the properties of two-particle systems (like excitons, which are bound states of an electron and a hole) in a many-body system. For this compound, solving the BSE is crucial for understanding its optical properties, which are dominated by strong excitonic effects.
Significant findings from BSE calculations include:
Large Exciton (B1674681) Binding Energies: BSE calculations have revealed that excitons in monolayer WS₂ are strongly bound, with binding energies on the order of several hundred meV to even 1 eV. nih.govsci-hub.se This is a consequence of the reduced dielectric screening in two-dimensional materials.
Prediction of Optical Spectra: The BSE approach, often used in conjunction with GW calculations (a method to determine the quasiparticle band structure), provides accurate predictions of the optical absorption spectrum of WS₂. sci-hub.sebsb-muenchen.de These calculations can reproduce the prominent excitonic peaks observed in experimental spectra.
Excitonic States: BSE calculations predict the existence of a series of excitonic states, including bright (optically active) and dark (optically inactive) excitons. nih.gov The presence of these states has been experimentally confirmed. nih.gov
Influence of Environment: The excitonic properties of WS₂ are sensitive to the dielectric environment. BSE calculations can model how different substrates or surrounding media affect the exciton binding energies and optical absorption.
Ab Initio Calculations for Phonon Band Structure of WS₂
Ab initio calculations are a class of computational chemistry methods based on quantum mechanics. In the study of this compound, these calculations are essential for determining the phonon band structure, which describes the vibrational modes of the crystal lattice.
Key results from ab initio phonon calculations are:
Phonon Dispersion Curves: Ab initio calculations provide detailed phonon dispersion curves for WS₂ in its various forms (bulk, monolayer, etc.). researchgate.netarxiv.org These curves show the relationship between the frequency of lattice vibrations and their wavevector.
Thermal Properties: The phonon band structure is fundamental to understanding the thermal properties of WS₂. By analyzing the phonon dispersion, one can calculate properties like thermal conductivity. arxiv.org For example, calculations have shown that monolayer WS₂ has a high thermal conductivity. arxiv.org
Electron-Phonon Coupling: Ab initio calculations can be used to study the interaction between electrons and phonons, which is a crucial factor affecting the electronic and transport properties of the material.
Vibrational Stability: The phonon band structure can be used to assess the dynamical stability of different WS₂ structures. The absence of imaginary phonon frequencies indicates that a structure is dynamically stable.
Advanced Applications of Tungsten Disulfide in Emerging Technologies
Optoelectronic Devices Utilizing Tungsten Disulfide
The excellent electrical, magnetic, optical, and mechanical properties of this compound make it a key candidate for the development of various optoelectronic devices. nih.gov Its high carrier mobility, significant absorption coefficient, large exciton (B1674681) binding energy, and tunable bandgap are particularly advantageous for these applications. nih.govmdpi.com
Light-Emitting Diodes (LEDs) and Wavelength Tunable LEDs with WS₂
Monolayer this compound is a direct-gap semiconductor with strong photoluminescence, making it an ideal material for light-emitting diodes (LEDs). mdpi.comnih.gov The luminescence of single-layer WS₂ is centered around 2 eV, corresponding to a wavelength of approximately 630 nm, which falls within the red region of the visible spectrum. mdpi.com
Researchers have successfully fabricated flexible and scalable LEDs using WS₂ monolayers. d-nb.info In one such device, a WS₂ monolayer grown by metal-organic chemical vapor deposition (MOCVD) was incorporated into a vertical p-n architecture on a flexible and transparent indium tin oxide (ITO) coated polyethylene (B3416737) naphthalate (PEN) foil. d-nb.info This device emitted red light at a wavelength of 652 nm when a bias voltage of 6.5 V was applied. d-nb.info
A key innovation in WS₂-based LEDs is the ability to tune the emission wavelength. By applying mechanical strain to a flexible WS₂ LED, the emission wavelength can be shifted. For instance, bending the device can result in a tunable electroluminescence over a range of 30 meV. d-nb.info Another approach to achieve wavelength tunability is by controlling the frequency of the drive signal in an AC-driven LED. mdpi.com This method allows for the switching of the emission from exciton emission to trion emission and finally to defect emission. mdpi.com Furthermore, a hybrid continuous-pulse injection method has been developed to increase the effective luminescent area of WS₂ LEDs. mdpi.com
The development of valley-light emitting diodes (vLEDs) based on CVD-grown monolayer WS₂ represents a significant advancement. acs.orgresearchgate.net These devices leverage the valley-dependent properties of WS₂ to produce chiral electroluminescence with a high degree of polarization, which can be electrically modulated. acs.org
| WS₂ LED Performance Characteristics | Value | Reference |
| Emission Wavelength | ~630 nm - 652 nm | mdpi.comd-nb.info |
| Emission Color | Red | d-nb.info |
| Tunability Range (Mechanical Strain) | 30 meV | d-nb.info |
| Chirality Contrast (vLED) | Up to 81% | acs.org |
Photodetectors and Photovoltaics Based on this compound
This compound's excellent absorption and carrier transport properties make it a strong candidate for photodetectors and photovoltaic cells. nsf.gov WS₂-based photodetectors have demonstrated responsivity to a broad range of wavelengths, from the visible to the near-infrared. researchgate.net
Flexible and broadband photodetectors have been fabricated using WS₂ nanosheet films. researchgate.net These devices exhibited a responsivity of 4.04 mA/W and a detectivity of 2.55 × 10⁹ Jones under 532 nm illumination. researchgate.net The performance of WS₂ photodetectors can be significantly enhanced through various strategies. For example, creating hybrid thin films with materials like poly(N-vinyl carbazole) (PVK) has been shown to improve sensitivity and voltage response. acs.org Interfacial defect engineering, such as using an ultrathin TiO₂ interlayer, has led to a tenfold increase in photoresponsivity and a 124-fold faster recovery time in WS₂ photodetectors. acs.org
In the realm of photovoltaics, WS₂ is being explored as a material for ultra-thin solar cells, particularly for space applications where lightweight, flexible, and radiation-resilient materials are crucial. nsf.gov A modeled 200 nm thick WS₂-based solar cell with a light-trapping structure demonstrated a potential efficiency of 23.6% at 40°C. nsf.gov Numerical studies have also investigated the use of WS₂ as a buffer layer in CdTe solar cells, showing a potential conversion efficiency of 20.55%. researchgate.net Furthermore, the incorporation of a copper iodide (CuI) hole transport layer (HTL) in a WS₂-based solar cell has been shown to improve the efficiency from 22.09% to 29.87% in simulations. bohrium.com
| WS₂ Photovoltaic Device Performance (Simulated) | Structure | Efficiency | Reference |
| Ultra-thin Solar Cell | WS₂-based with light trapping | 23.6% | nsf.gov |
| CdTe Solar Cell | SnO₂/WS₂/CdTe/Au | 20.55% | researchgate.net |
| Heterojunction Solar Cell | Al/FTO/CdS/WS₂/Ni (without HTL) | 22.09% | bohrium.com |
| Heterojunction Solar Cell | Al/FTO/CdS/WS₂/CuI/Ni (with HTL) | 29.87% | bohrium.com |
Memristors and Non-Volatile Memory Incorporating WS₂
The semiconducting nature and tunable band gap of this compound make it a promising material for next-generation non-volatile memory devices, including memristors. researchgate.net Memristors based on WS₂ exhibit resistive switching behavior, which is the fundamental principle behind their use in memory applications. researchgate.net
Researchers have fabricated flexible and rewritable bipolar memory devices by sandwiching few-layered WS₂ flakes between two silver (Ag) electrodes on a polyethylene terephthalate (B1205515) (PET) substrate. researchgate.net These devices demonstrated a high off/on ratio of 5.8 × 10² and a retention time of 10⁴ seconds at a low operating voltage of 1.2 V. researchgate.net The resistive switching mechanism in such devices is often attributed to the formation and rupture of conductive filaments.
The integration of WS₂ with other materials can further enhance memory performance. For instance, memristors based on a hybrid nanocomposite of WS₂ nanosheets and polyvinylpyrrolidone (B124986) (PVP) have been shown to exhibit write-once-read-many (WORM) memory behavior with a high switching ratio of over 10³ and good endurance. researchgate.netaip.org The operating voltage for these devices can be as low as less than 1 V. aip.org Furthermore, vertically aligned WS₂ layers have been used to create synaptic emulators that demonstrate a remarkable tunable dynamic range and comprehensive synaptic functions, which are crucial for neuromorphic computing. researchgate.net
| WS₂-Based Memory Device Characteristics | Device Structure | Performance Metric | Value | Reference |
| Flexible Bipolar Memory | Ag/WS₂/Ag on PET | Off/On Ratio | 5.8 × 10² | researchgate.net |
| Flexible Bipolar Memory | Ag/WS₂/Ag on PET | Retention Time | 10⁴ s | researchgate.net |
| WORM Memory | Ag/WS₂-PVP/Cu | Switching Ratio | >10³ | researchgate.netaip.org |
| WORM Memory | Ag/WS₂-PVP/Cu | Operating Voltage | < 1 V | aip.org |
Optical Modulators with this compound Components
This compound is also being utilized in the development of optical modulators, devices that control the properties of light. colostate.eduarxiv.org Its strong light-matter interaction and tunable optical properties are key to its function in these applications. researchgate.net
All-optical modulators based on WS₂ have been demonstrated, where one light beam is used to control another. arxiv.org These devices often leverage the saturable absorption properties of WS₂. colostate.edu For instance, WS₂ can act as a saturable absorber for all-fiber pulsed lasers in the visible spectrum. arxiv.org
Electro-optic modulators, which use an electric field to modulate light, have also been developed using WS₂. arxiv.org A free-space optical modulator has been created by integrating a monolayer of WS₂ with a dielectric metasurface. researchgate.net In this device, applying a voltage alters the exciton resonances in the WS₂, thereby modulating the intensity of the reflected light. researchgate.net Furthermore, WS₂ has been integrated with silicon-nitride waveguides in a CMOS-compatible platform to create an all-optical modulator that can modulate and amplify an optical signal. acs.org
The formation of heterostructures with other 2D materials, such as MoS₂, can lead to novel optical modulator designs with tunable properties like reflectance. colostate.edu
Catalysis Applications of this compound
Beyond optoelectronics, this compound has emerged as a promising catalyst in several important chemical reactions, largely due to its unique electronic structure and the presence of active edge sites. npsm-kps.org
Electrocatalysis for Hydrogen Evolution Reaction (HER) with WS₂
This compound is a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. npsm-kps.orgresearchgate.netacs.org The catalytic activity of WS₂ is primarily attributed to the active sites located at the edges of its layered structure. nih.gov
The HER performance of WS₂ can be significantly enhanced through various strategies. These include increasing the number of active sites, improving electrical conductivity, and optimizing the phase of the material. For instance, creating WS₂ moiré superlattices has been shown to dramatically improve HER performance, achieving a low overpotential of just 60 mV at a current density of 10 mA cm⁻². nih.gov Doping WS₂ with other elements, such as nitrogen and phosphorus, can also lead to superior electrocatalytic activity, with a reported potential of 59 mV at 10 mA cm⁻² and a Tafel slope of 35 mV per decade. rsc.org
The HER mechanism on WS₂ catalysts generally follows the Volmer-Heyrovsky pathway. vjol.info.vn The performance of WS₂ catalysts can be morphology-dependent, with WS₂ nanoflowers showing higher catalytic activity than WS₂ flakes due to a larger electrochemically active surface area and lower charge transfer resistance. vjol.info.vn
| HER Performance of WS₂-Based Electrocatalysts | Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| WS₂ Moiré Superlattices | WS₂ MSLs | 60 | 30 | nih.gov |
| N, P Co-doped WS₂ | PNEWS₂ | 59 | 35 | rsc.org |
| Mo-doped WS₂ | Mo-WS₂-0.5 | 146 | 46.8 | acs.org |
| Hydrothermally Synthesized WS₂ | Syn WS₂-3 | 200 | 92 | npsm-kps.org |
| WS₂ Nanoflowers | WS₂-NFs | 325 | - | vjol.info.vn |
| WS₂ Flakes | WS₂-flakes | 397 | - | vjol.info.vn |
| WS₂/WSe₂ Heterostructure | WS₂/WSe₂ | - | 57 | acs.org |
Photocatalysis for Water Splitting and Environmental Remediation Using this compound
This compound (WS₂), a transition metal dichalcogenide (TMD), has emerged as a promising photocatalyst for addressing energy and environmental challenges. Its unique electronic and structural properties, particularly in its two-dimensional (2D) form, make it suitable for driving photocatalytic reactions such as water splitting for hydrogen production and the degradation of environmental pollutants.
WS₂ possesses a tunable bandgap; bulk WS₂ has an indirect bandgap of approximately 1.35 eV, while its monolayer form exhibits a direct bandgap of about 1.8 eV. mcrnano.com This allows it to absorb a broad spectrum of light, including visible light, which is a significant advantage over traditional wide-bandgap semiconductors like TiO₂ and ZnO that are primarily active under UV irradiation. encyclopedia.pub The process of photocatalysis involves the generation of electron-hole pairs upon light absorption. In WS₂, these charge carriers can migrate to the surface and participate in redox reactions.
For environmental remediation, WS₂-based nanomaterials have demonstrated high efficiency in the degradation of various organic pollutants, pharmaceuticals, and heavy metals. encyclopedia.pubresearchgate.net The large surface area of nanostructured WS₂, such as nanosheets and nanorods, provides abundant active sites for these reactions. encyclopedia.pubresearchgate.net The photocatalytic mechanism often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which have a strong oxidizing potential (2.80 V) and can break down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. nih.govacs.org For instance, a magnetic nanocomposite of tungsten and vanadium was successful in the photodegradation of Congo red and glyphosate (B1671968) under visible light. nih.gov Similarly, a zinc oxide/graphene-like this compound nanosheet (ZnO/WS₂) composite achieved 95.71% degradation of Rhodamine B dye under visible light irradiation. mdpi.com
Heterogeneous Catalysis Mechanisms Involving WS₂
This compound is a key heterogeneous catalyst in various industrial processes, most notably in hydrodesulfurization (HDS) and hydrogenation reactions within the petrochemical industry. nanografi.com In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, and the reaction occurs at the catalyst's surface. cademix.orgcatalysis.blog The mechanism involves a series of steps:
Diffusion and Adsorption: Reactant molecules from the fluid phase (gas or liquid) diffuse to the surface of the solid WS₂ catalyst and bind to active sites. cademix.org This binding process, known as adsorption, can be either physisorption (weak, van der Waals forces) or chemisorption (stronger, involving chemical bond formation). cademix.org
Surface Reaction: The adsorbed reactants undergo chemical transformation on the catalyst surface. The active sites on WS₂, often located at the edges and corner sites of its layered structure, facilitate the breaking and formation of chemical bonds. dokumen.pub
Desorption: The product molecules detach from the catalyst surface and diffuse back into the fluid phase. cademix.org
In the context of hydrodesulfurization, the primary goal is to remove sulfur from organosulfur compounds in petroleum feedstocks. The mechanism on a WS₂ catalyst generally follows the Langmuir-Hinshelwood or Eley-Rideal models. For a molecule like thiophene, the reaction on the active sites of the WS₂ surface involves the hydrogenation of the carbon-sulfur bonds, leading to the formation of a hydrocarbon (like butane) and hydrogen sulfide (B99878) (H₂S). The layered structure of WS₂ provides numerous active sites that enhance the rate of these redox reactions. researchgate.net
Similarly, in hydrogenation reactions, WS₂ catalyzes the addition of hydrogen across double or triple bonds in unsaturated hydrocarbons. The mechanism involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed unsaturated molecule.
The catalytic activity of WS₂ can be influenced by several factors, including its morphology, the presence of promoters (like cobalt or nickel in HDS), and the interaction with a support material. These factors can modify the electronic properties and the number of available active sites, thereby tuning the catalyst's efficiency and selectivity for a specific reaction.
Electrochemical Energy Storage Systems with this compound
This compound's unique layered structure and electrochemical properties make it a highly investigated material for next-generation energy storage devices. Its ability to intercalate ions and participate in redox reactions is beneficial for supercapacitors and various types of batteries.
Supercapacitors and Pseudocapacitors Based on WS₂
Supercapacitors store energy via two primary mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. ijsrst.comrsc.org WS₂ is an attractive electrode material as it exhibits both behaviors. researchgate.net
EDLC arises from the electrostatic accumulation of ions at the electrode-electrolyte interface. The high surface area of nanostructured WS₂ allows for significant charge storage through this non-faradaic process. chula.ac.th
Pseudocapacitance involves fast and reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. researchgate.net This mechanism provides much higher specific capacitance and energy density compared to EDLC.
The layered structure of WS₂ provides a large surface area and allows for the intercalation of electrolyte ions, which facilitates high charge storage. ijsrst.comresearchgate.net Its inherent conductivity also contributes to lower internal resistance and faster charge/discharge rates. researchgate.net For instance, WS₂ nanosheets synthesized via a hydrothermal method have demonstrated a high specific capacitance of 152 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net
To further enhance performance, WS₂ is often combined with other conductive materials. Hybrid electrodes, such as WS₂/reduced graphene oxide (RGO), have shown significantly improved specific capacitance (350 F/g at 2 mV/s) compared to either material alone. researchgate.net The synergistic effect stems from the high conductivity of RGO and the high pseudocapacitance of WS₂. Similarly, combining WS₂ nanosheets with nickel oxide (NiO) nanoparticles increased the capacitance by 195%, demonstrating the benefit of creating hybrid structures that leverage both EDLC and redox reactions. chula.ac.th
| Electrode Material | Specific Capacitance | Current Density/Scan Rate | Electrolyte | Reference |
| WS₂ Nanosheets | 152 F g⁻¹ | 1 A g⁻¹ | - | researchgate.net |
| WS₂/RGO Hybrid | 350 F/g | 2 mV/s | 1 M Na₂SO₄ | researchgate.net |
| WS₂@NiO Hybrid | 64.58 mF cm⁻² | - | 1 M Na₂SO₄ | chula.ac.th |
| WS₂ Nanoflowers | 119 F g⁻¹ | 1 A g⁻¹ | - | rsc.org |
Lithium-Ion Batteries (LIBs) Anodes and Cathodes with this compound
In lithium-ion batteries, WS₂ has been primarily explored as an anode material. Unlike graphite (B72142), which stores lithium ions through intercalation, WS₂ utilizes a chemical conversion reaction. azonano.com During the discharge process, Li⁺ ions react with WS₂, leading to the formation of metallic tungsten (W) nanoparticles embedded in a lithium sulfide (Li₂S) matrix. The reaction is as follows:
WS₂ + 4Li⁺ + 4e⁻ ↔ W + 2Li₂S
This conversion mechanism allows for a higher theoretical capacity compared to traditional graphite anodes. researchgate.net Hierarchical flower-like WS₂ microspheres have demonstrated a high specific capacity of 647.8 mA·h·g⁻¹ after 120 cycles at a current density of 100 mA·g⁻¹. researchgate.net However, WS₂ anodes face challenges such as low electrical conductivity and significant volume changes during the conversion reaction, which can lead to poor rate performance and rapid capacity fading. researchgate.netresearchgate.net The formation of nanodomains of WS₂ after the first cycle can also slow down the kinetics of Li-ion transport. azonano.com To mitigate these issues, WS₂ is often composited with conductive materials like graphene, which helps improve conductivity and buffer the volume expansion. nanotrun.com
While less common, the use of WS₂ as a cathode material has also been investigated, particularly in next-generation battery systems like magnesium-ion batteries, where nanostructured flower-like WS₂ cathodes have achieved a high capacity. mdpi.com
Sodium-Ion Batteries (SIBs) Utilizing WS₂ Components
Sodium-ion batteries (SIBs) are a promising alternative to LIBs due to the natural abundance and low cost of sodium. chinatungsten.com this compound is considered a promising anode material for SIBs primarily because of its large interlayer spacing (0.62 nm), which is significantly wider than that of graphite (0.34 nm). chinatungsten.com This expanded spacing can more easily accommodate the larger sodium ions (Na⁺), facilitating their reversible intercalation and de-intercalation.
Research has shown that WS₂ nanomaterials can exhibit high specific capacities in SIBs. For example, WS₂ nanowires with an expanded interlayer spacing of 0.83 nm delivered an initial capacity of 605.3 mAh g⁻¹ at a current density of 100 mA g⁻¹. chinatungsten.com However, similar to its application in LIBs, WS₂ anodes in SIBs suffer from poor cycling stability and capacity fading. researchgate.netchinatungsten.comacs.org This is attributed to its low intrinsic electrical conductivity and the large volume changes during sodiation/desodiation. researchgate.net
To address these challenges, a common strategy is to create composites of WS₂ with carbonaceous materials. chinatungsten.com Incorporating WS₂ nanosheets within a conductive carbon matrix, such as nitrogen-doped carbon nanofibers, can effectively buffer the volume changes, improve electronic conductivity, and enhance structural stability. researchgate.netacs.org Such composite electrodes have demonstrated significantly improved cycling performance, with a WS₂-NC (nitrogen-doped conductive carbon/WS₂) composite retaining a capacity of ~360 mAh g⁻¹ at 100 mA g⁻¹. acs.org Another approach involves tailoring the crystal orientation of WS₂ nanosheets to enhance ion diffusion and improve retention. chinatungsten.com
| Anode Material | Specific Capacity | Current Density | Cycling Performance | Reference |
| WS₂ Nanowires | 605.3 mAh g⁻¹ (initial) | 100 mA g⁻¹ | Retained 483.2 mAh g⁻¹ after 50 cycles | chinatungsten.com |
| WS₂-NC Composite | ~360 mAh g⁻¹ | 100 mA g⁻¹ | Stable cycling | acs.org |
| WS₂-CNF Composite | 182 mAh g⁻¹ | 5.0 A g⁻¹ | Stable after 6000 cycles | researchgate.net |
| MoWS₂ Alloy | Moderate capacity | 100 mA g⁻¹ | Moderate cyclic efficiency | nih.gov |
Nanoelectronic Devices Employing this compound
This compound is a key material in the field of nanoelectronics, largely due to its properties as a 2D semiconductor. mcrnano.comnanografi.com Unlike semi-metallic graphene, WS₂ has a natural bandgap, which is essential for fabricating electronic components that can be switched on and off, such as transistors. mcrnano.com
Monolayer or few-layer WS₂ is particularly attractive for creating ultra-thin, flexible, and transparent electronic devices. Its favorable electronic properties, including high carrier mobility, make it a suitable channel material for field-effect transistors (FETs). mcrnano.comencyclopedia.pub Commercial WS₂ FETs are already available. mcrnano.com The ability to tune its bandgap by applying strain or through doping offers versatility for designing specific nanoelectronic applications. mcrnano.com
Beyond transistors, WS₂ is used in other nanoelectronic and optoelectronic devices: nanografi.comnanorh.com
Photodetectors: The strong light-matter interaction in thin films of WS₂ makes it an excellent material for photodetectors that can operate across a wide electromagnetic spectrum. nanografi.com
Sensors: The high surface-area-to-volume ratio of WS₂ nanotubes and nanosheets makes them suitable for sensing applications, where the electronic properties change upon adsorption of target molecules. nanoslicklubricants.com
The development of synthesis techniques like chemical vapor deposition (CVD) and liquid-phase exfoliation allows for the production of high-quality WS₂ layers and nanostructures, paving the way for their integration into a new generation of nanoelectronic devices. encyclopedia.pub
Field-Effect Transistors (FETs) with WS₂ Channels
This compound is a promising channel material for field-effect transistors (FETs) due to its larger band gap compared to other transition metal dichalcogenides (TMDs) like MoS₂. arxiv.org This property is expected to yield superior transistor performance. arxiv.org Research has demonstrated high-performance multilayer WS₂ FETs with simple back-gate structures, achieving exceptionally high on/off current ratios of up to 10⁸ and electron mobilities as high as 234 cm²V⁻¹s⁻¹. arxiv.org The performance of these devices is strongly dependent on the thickness of the WS₂ crystal, with optimal results observed for thicknesses between 6 and 10 nm. arxiv.org
Innovations in device architecture, such as using bilayer WS₂ (2L-WS₂) in the contact region, have led to significant performance enhancements. acs.org Devices with 2L-WS₂ contacts have demonstrated a high ION/IOFF ratio of 10⁸ and a saturated drain current of 280 μA/μm at room temperature. acs.org Furthermore, studies benchmarking monolayer WS₂ FETs have reported record-high carrier mobility of 33 cm²V⁻¹s⁻¹, a 1.5 times improvement over previously reported bests. nih.gov The consistent performance of these 2D FETs across large areas underscores their potential for future integrated circuits. nih.gov
Table 1: Performance Metrics of WS₂-Based Field-Effect Transistors
| Device Type | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Multilayer WS₂ FET | On/Off Ratio | Up to 10⁸ | arxiv.org |
| Multilayer WS₂ FET | Mobility | Up to 234 cm²V⁻¹s⁻¹ | arxiv.org |
| Monolayer WS₂ FET | Carrier Mobility | Record high of 33 cm²V⁻¹s⁻¹ | nih.gov |
| 2L-WS₂ Contact FET | Saturated Drain Current (ID(SAT)) | 280 μA/μm | acs.org |
| Ultrascaled WS₂ FET | On-state Current (ION) | >600 µA/µm | researchgate.net |
Spintronic Devices Integrating this compound
This compound is a prime candidate for spintronic and valleytronic applications due to its strong spin-orbit coupling (SOC) and the lack of inversion symmetry in its monolayer form. aip.org These properties lead to a phenomenon known as spin-valley locking, where the spin and valley degrees of freedom of an electron are entangled. aip.orgnih.gov This relationship is crucial for manipulating electron spins using light, a foundational concept for spintronic devices. nih.govmit.edu
The strong SOC in WS₂ results in a significant spin-orbit splitting in the valence band (150-500 meV) and a smaller, yet crucial, splitting in the conduction band (~30 meV). aip.orgdtic.mil This large splitting energetically suppresses intervalley scattering, which helps in preserving the spin and valley information for longer durations. aip.org The spin polarization in WS₂ has been shown to be robust even in magnetic fields up to 700 mT, indicating that the spins and valleys are stabilized by strong spin-orbit fields. dtic.milresearchgate.net This stability is a significant advantage over materials like MoS₂, which has a much weaker spin-splitting in the conduction band. dtic.mil These unique characteristics make monolayer WS₂ a promising platform for developing novel spintronic devices that could offer more efficient data storage and processing. nih.govmit.edu
Gas Sensors Utilizing this compound Nanomaterials
Nanostructured this compound is a highly promising material for chemiresistive gas sensors, capable of detecting various gases, including hydrogen (H₂), ammonia (B1221849) (NH₃), nitrogen dioxide (NO₂), and hydrogen sulfide (H₂S). mdpi.comumons.ac.be The sensing mechanism primarily relies on charge transfer between the WS₂ surface and the adsorbed gas molecules. mdpi.comnih.gov For instance, when detecting hydrogen, the gas molecules physically adsorb (physisorption) onto the WS₂ surface at room temperature. mdpi.comresearchgate.net At higher temperatures (above 150 °C), the interaction becomes stronger, leading to chemical adsorption (chemisorption). mdpi.comresearchgate.net
The performance of WS₂-based gas sensors is influenced by factors such as the number of layers and surface modifications. Multilayer WS₂ sensors have shown enhanced gas sensing performance at higher temperatures compared to their monolayer counterparts. mdpi.comnih.gov These sensors have demonstrated good sensitivity to low concentrations of NO₂, with a limit of detection (LOD) of 0.2 ppm at room temperature. mdpi.com For hydrogen detection, WS₂ sensors show an increase in resistance upon exposure, with a stronger response at higher temperatures. mdpi.com The ability to detect toxic and flammable gases at low concentrations, sometimes even at room temperature, highlights the potential of WS₂ nanomaterials for developing low-power, cost-effective, and highly sensitive gas monitoring systems. nih.govnih.govrsc.org
Table 2: Gas Sensing Performance of this compound Nanomaterials
| Target Gas | Sensor Configuration | Operating Temperature | Key Finding/Performance | Reference |
|---|---|---|---|---|
| Nitrogen Dioxide (NO₂) | Multilayer WS₂ | Room Temperature | LOD of 0.2 ppm. | mdpi.com |
| Nitrogen Dioxide (NO₂) | WS₂ Nanosheets | 160 °C | Excellent selectivity to NO₂. | scispace.com |
| Hydrogen (H₂) | Nanostructured WS₂ | Room Temp & 150 °C | Physisorption at RT, chemisorption at 150 °C. | mdpi.com |
| Ammonia (NH₃) | Liquid Exfoliated WS₂ | 150 °C | Detection limit of 1 ppm. | sci-hub.se |
| Various (NO₂, CO, NH₃, CH₄) | Monolayer vs. Multilayer WS₂ | RT & 50 °C | Multilayer sensor shows enhanced performance at higher temp. | nih.gov |
Biomedical Research: Material Aspects of this compound
In the biomedical field, this compound is gaining attention for its biocompatibility and unique physicochemical properties. nanomedicine-rj.combeilstein-journals.org These characteristics make it a versatile material for developing advanced diagnostic and therapeutic tools.
Biosensing Platforms Based on WS₂ Nanostructures
This compound nanostructures are being explored for highly sensitive and selective biosensors due to their large surface-to-volume ratio, tunable electronic properties, and strong interaction with biomolecules. nih.gov Several detection mechanisms have been successfully demonstrated. nih.gov One common approach is fluorescence quenching, where a fluorescently labeled probe (like a DNA strand) is attached to a WS₂ nanosheet. nih.gov The fluorescence is quenched until the target molecule binds to the probe, causing a detectable restoration of the signal. nih.govrsc.org
Electrochemical sensors utilize WS₂ as an electrode material, where the binding of target biomolecules like DNA or proteins causes measurable changes in electrochemical signals. nanomedicine-rj.comnih.gov Additionally, WS₂'s compatibility with FET-based sensors allows for real-time detection of nucleic acids (DNA/RNA) and other biomolecules. nih.govnih.gov The binding event alters the current and conductance of the FET device, providing an immediate readout. nih.gov These platforms have shown high sensitivity with low limits of detection, making them valuable for early disease diagnosis, such as detecting viral RNA or cancer biomarkers. nih.govrsc.org For instance, a WS₂ nanosheet-based platform demonstrated a detection limit of 66 pM for β-secretase, an important enzyme in Alzheimer's disease. rsc.org
Material Interactions in Biological Environments for WS₂ (e.g., cell adhesion on WS₂ surfaces)
The biocompatibility of this compound is a critical factor for its use in biomedical applications. nanomedicine-rj.combeilstein-journals.org Studies have shown that WS₂ nanomaterials are generally considered biocompatible, with minimal cytotoxicity observed in various cell lines, including human peripheral blood mononuclear cells and salivary gland cells. mdpi.comchinatungsten.com Inorganic fullerene-like WS₂ (IF-WS₂) nanoparticles have been found to be non-cytotoxic up to concentrations of 200 µg/mL. mdpi.com
The surface properties of WS₂ play a significant role in its interaction with biological systems. The material's large surface area and van der Waals forces can favor the physical adsorption of proteins from culture media, which in turn can enhance cell adhesion and proliferation. researchgate.net Research on fibroblast cells cultured on WS₂ has shown improved cell adhesion and elongation compared to standard culture substrates. researchgate.net The hydrophilic nature of WS₂ surfaces is also thought to contribute to better cell attachment. researchgate.net These findings suggest that WS₂ can provide a cytocompatible interface for interfacing with biological cells, which is essential for applications like biosensors and tissue engineering scaffolds. researchgate.netresearchgate.net
Composite Materials for Tissue Engineering Incorporating this compound
This compound is being incorporated into composite materials to create scaffolds for tissue engineering, particularly for bone regeneration. ntu.edu.sgresearchgate.net The high mechanical strength of WS₂ nanotubes (WSNTs) makes them an effective reinforcing agent for biodegradable polymers. nih.gov
In one study, WSNTs were added to poly(propylene fumarate) (PPF) composites. nih.govmdpi.com The resulting nanocomposites showed significantly improved compressive and flexural mechanical properties compared to the polymer alone, even at low WSNT loading concentrations (0.01-0.2 wt%). nih.gov Another approach involved creating composite scaffolds by coating bioactive glass with polymers like poly-ε-caprolactone (PCL) and poly(D,L-lactide-co-glycolide) (PLGA) containing WS₂ nanoparticles. researchgate.netcumbria.ac.uk The inclusion of WS₂ nanoparticles (0.1-2 wt%) improved the compressive strength and in vitro bioactivity of the scaffolds. researchgate.netcumbria.ac.uk Furthermore, these composite scaffolds were non-cytotoxic and supported the attachment and spreading of pre-osteoblastic cells. cumbria.ac.uk These results highlight the potential of WS₂-based composites to enhance the mechanical properties and biological performance of scaffolds used in bone tissue engineering. researchgate.netnih.gov
Future Perspectives and Challenges in Tungsten Disulfide Research
Scalable Synthesis and Large-Area Growth of High-Quality Tungsten Disulfide Films
A primary challenge for the industrial adoption of WS₂ is the development of methods for synthesizing high-quality, large-area, and uniform monolayer or few-layer films. d-nb.infonih.gov While mechanical exfoliation produces high-quality flakes, this method is not scalable. polito.it Chemical Vapor Deposition (CVD) has emerged as the most promising technique for scalable production due to its potential for wafer-scale growth and compatibility with industrial processes. d-nb.infoimec-int.com
Various CVD approaches have been explored to achieve large-area WS₂ films. One common method involves the sulfurization of a tungsten-containing precursor, such as tungsten trioxide (WO₃) or tungsten hexachloride (WCl₆). d-nb.infonih.gov For instance, researchers have reported the synthesis of centimeter-scale monolayer WS₂ films on gold (Au) foils, a process that benefits from the low solubility of tungsten and sulfur in gold, facilitating surface-mediated growth. acs.org This method has demonstrated the potential for producing films with high crystal quality and domain sizes up to 420 µm. acs.org Another approach is the use of metal-organic chemical vapor deposition (MOCVD), which offers precise control over precursor delivery and has been used to grow uniform WS₂ films on 4-inch wafers. imec-int.comnih.gov
Despite these advancements, achieving uniform monolayer films with large single-crystal domains remains a significant hurdle. d-nb.infohocityu.com The growth process is highly sensitive to a multitude of parameters, including precursor choice, temperature, pressure, gas flow rates, and the substrate used. researchgate.netnih.gov Optimizing these conditions is crucial for controlling the nucleation density, which in turn dictates the domain size and the number of grain boundaries in the resulting film. d-nb.info Researchers are actively investigating various strategies to address these challenges, such as the use of growth promoters like sodium hydroxide (B78521) (NaOH) to lower the reaction temperature and energy, and the development of novel precursors that are less toxic and more stable. d-nb.inforsc.org The ability to transfer the grown WS₂ films from the growth substrate to an arbitrary target substrate without introducing defects is another critical aspect of scalable manufacturing. nih.gov
| Growth Method | Precursors | Substrate | Key Advantages | Challenges |
| Chemical Vapor Deposition (CVD) | WO₃, WCl₆, Sulfur | Sapphire, SiO₂/Si, Au foil | Scalability, control over thickness | Uniformity, large domain size, defects |
| Metal-Organic CVD (MOCVD) | W(CO)₆, (C₂H₅)₂S | 4-inch wafers | Wafer-scale uniformity, precise control | Carbon contamination, precursor toxicity |
| Atomic Layer Deposition (ALD) | Tungsten and sulfur precursors | Various | Precise thickness control, conformity | Slow growth rate, precursor development |
Control over Phase Purity and Defect Density in WS₂ Materials
The electronic and optical properties of this compound are intrinsically linked to its crystal phase and the presence of defects. WS₂ can exist in different crystal phases, most notably the semiconducting 2H phase and the metallic 1T phase. ossila.com The 2H phase is thermodynamically more stable, while the 1T phase, though metastable, is sought after for applications requiring low-resistance contacts. ossila.comresearchgate.net Controlling the synthesis to achieve high phase purity is a significant challenge. Researchers have found that phase regulation can be achieved during CVD by optimizing precursors, substrates, or thermodynamic conditions to induce electron doping or lattice strain. researchgate.net
Defects, such as sulfur vacancies, oxygen substitutions, and grain boundaries, profoundly influence the material's properties. rsc.orgnih.gov While some defects can be detrimental, leading to reduced carrier mobility and non-radiative recombination that quenches photoluminescence, defect engineering also presents an opportunity to tailor the material's properties for specific applications. figshare.comresearchgate.net For instance, controlling defect density can be a way to tune the local electronic properties of the system. rsc.org
A major focus of current research is to minimize unintentional defects to harness the intrinsic high performance of WS₂. nih.gov Conventional CVD methods often result in a high density of defects, on the order of 10¹³ cm⁻². nih.govresearchgate.net To address this, new synthesis techniques are being developed. One promising method is hydroxide vapor phase deposition (OHVPD), which uses a highly pure vapor phase metal precursor that is more efficient in sulfurization, leading to a defect density an order of magnitude lower than conventional CVD. nih.govresearchgate.net Characterization techniques like scanning tunneling microscopy (STM) are crucial for identifying and quantifying the types and densities of these defects, providing essential feedback for optimizing growth processes. researchgate.net Statistical analysis of photoluminescence and Raman spectroscopy also serve as powerful tools to assess the optical quality and defect levels in the grown films. nih.gov
| Defect Type | Impact on Properties | Control Strategy |
| Sulfur Vacancies | Can act as trap states, affect conductivity and photoluminescence. researchgate.netnih.gov | Post-growth annealing in sulfur-rich environment, optimizing growth conditions. d-nb.info |
| Oxygen Substitution | Can alter electronic and optical properties. nih.gov | Use of high-purity precursors and controlled growth atmosphere. nih.gov |
| Grain Boundaries | Scatter charge carriers, reducing mobility. d-nb.info | Increasing single-crystal domain size by controlling nucleation density. d-nb.info |
Device Integration and Performance Optimization of this compound-Based Technologies
The integration of WS₂ into functional electronic and optoelectronic devices presents its own set of challenges. For field-effect transistors (FETs), achieving low-resistance contacts between the metallic electrodes and the semiconducting WS₂ channel is critical for high performance. polito.itimec-int.com The inherent properties of 2D materials, which are free of dangling bonds, facilitate their integration with other structures. nanografi.com However, the fabrication process, including photolithography and metal deposition, can introduce damage and contamination, degrading device performance. polito.it
Researchers are exploring various strategies to optimize device performance. In photodetectors and solar cells, the strong light absorption of WS₂ is a key advantage. nanografi.compv-magazine.com However, efficient separation and collection of photogenerated electron-hole pairs are necessary for high external quantum efficiency. x-mol.net One approach to enhance performance is the use of heterostructures, for example, by incorporating a hole transport layer (HTL) like copper iodide (CuI) in a solar cell design, which can significantly improve conversion efficiency by reducing carrier recombination at the back contact. bohrium.com Numerical simulations using tools like SCAPS-1D are being employed to model and optimize device architectures, investigating the impact of layer thickness, doping density, and defect densities on photovoltaic performance. bohrium.comresearchgate.netresearchgate.net
For transistor applications, WS₂ is a candidate to replace silicon in future technology nodes, potentially enabling ultimate gate length scaling due to its immunity to short-channel effects. imec-int.com Recent advancements have demonstrated fully functional 2D-FETs with channel lengths as small as 30 nm. imec-int.com Furthermore, the development of WS₂-based lasers marks a significant step towards on-chip active optoelectronic systems for optical communication and computing. optica.org
Exploration of Novel Heterostructure Architectures with WS₂
Van der Waals heterostructures, created by stacking different 2D materials, offer a powerful platform for engineering novel electronic and optical properties that are not present in the individual constituent layers. arxiv.org WS₂ is a key building block in many of these heterostructures.
For example, graphene-WS₂ heterojunctions have been shown to exhibit enhanced photoresponse due to efficient charge transfer at the interface. x-mol.net The electronic properties of the graphene can be tuned by the WS₂ coverage, providing a route to form heterojunctions within a single device. x-mol.net Similarly, heterostructures combining WS₂ with other TMDs, such as tungsten diselenide (WSe₂) or molybdenum disulfide (MoS₂), are being actively investigated. sciencedaily.comresearchgate.net These structures can be designed to have specific band alignments (Type I, Type II, or Type III) to control the spatial separation of electrons and holes, which is crucial for applications in photovoltaics, photodetectors, and light-emitting diodes.
The synthesis of these heterostructures can be achieved through various methods, including the sequential growth of different layers by CVD or the mechanical transfer and stacking of exfoliated flakes. polito.itarxiv.org A significant challenge lies in creating clean and atomically sharp interfaces between the layers, as interfacial contamination and lattice mismatch can adversely affect device performance. The development of all-2D platforms, where WS₂ is grown directly on other 2D materials like graphene or hexagonal boron nitride (h-BN), is a promising direction for creating high-quality heterostructures at a large scale. arxiv.org
Investigation of Quantum Phenomena in this compound Systems
The unique electronic band structure of monolayer WS₂, characterized by the presence of distinct "valleys" at the K and K' points of the Brillouin zone, gives rise to fascinating quantum phenomena. innovations-report.com This has opened up new research avenues in the fields of spintronics and valleytronics, where the spin and valley degrees of freedom of electrons can be used to encode and process information. polito.it
A key area of investigation is the study of excitons—bound electron-hole pairs—which dominate the optical response of monolayer WS₂ due to strong quantum confinement and reduced dielectric screening. aps.org The ability to control and manipulate these excitons is fundamental to developing novel quantum optical devices. Furthermore, strong light-matter coupling in WS₂ monolayers can lead to the formation of exciton-polaritons, hybrid light-matter quasiparticles. aps.org The manipulation of these polaritons could enable the exploration of quantum phenomena such as Bose-Einstein condensation and superfluidity at elevated temperatures. aps.org
Recent studies have shown that stacking WS₂ with other materials can induce and enhance these quantum effects. For example, creating a moiré superlattice by stacking WS₂ and WSe₂ at a specific twist angle can introduce a periodic potential that leads to the emergence of exotic quantum phenomena. sciencedaily.com Similarly, placing a thin layer of a magnetic material like europium sulfide (B99878) under WS₂ can dramatically amplify the energy splitting between the valleys when a magnetic field is applied, a significant step towards using these valley states as robust qubits for quantum computing. innovations-report.com The characterization of these quantum behaviors often relies on advanced spectroscopic techniques like cathodoluminescence microscopy. bellarmine.edu The discovery and precise engineering of quantum defects within the WS₂ lattice, such as substituting a sulfur atom with a cobalt atom, is another promising pathway to creating stable quantum emitters for quantum information technologies. scitechdaily.com
Q & A
Q. What are the most reliable synthesis methods for high-purity WS₂ monolayers, and how do parameters influence crystal quality?
The synthesis of WS₂ monolayers requires precise control over reaction conditions. Key methods include:
- Chemical Vapor Deposition (CVD): Involves reacting tungsten hexafluoride (WF₆) and hydrogen sulfide (H₂S) at 750–950°C. High temperatures yield larger domains but may introduce defects due to substrate interactions .
- Hydrothermal Synthesis: Uses aqueous solutions of tungsten precursors (e.g., Na₂WO₄) and sulfur sources (e.g., thiourea) at 180–220°C. Lower temperatures produce smaller nanoparticles with broader size distributions .
- Mechanical Exfoliation: Exfoliating bulk WS₂ with adhesive tape yields high-quality monolayers but is unsuitable for large-scale production .
Key Parameters: Temperature, precursor concentration, and substrate choice critically affect crystallinity and layer uniformity. For example, CVD-grown WS₂ on sapphire substrates shows fewer defects compared to silicon oxide .
Q. How do the electronic properties of WS₂ vary with layer thickness, and what characterization techniques validate these changes?
WS₂ transitions from an indirect bandgap (~1.3 eV in bulk) to a direct bandgap (~2.1 eV in monolayers). Key characterization methods:
- Photoluminescence (PL) Spectroscopy: Monolayers exhibit strong PL peaks at ~620 nm due to direct bandgap transitions, while bulk WS₂ shows quenched signals .
- Raman Spectroscopy: The E¹₂₉ and A₁₉ modes shift with layer count. Monolayers show a ~2 cm⁻¹ separation between peaks, increasing to ~4 cm⁻¹ in bilayers .
- Atomic Force Microscopy (AFM): Measures layer thickness (0.7–1.2 nm per monolayer) and surface topography .
Q. What are the structural advantages of WS₂ as a solid lubricant, and how are its tribological properties experimentally quantified?
WS₂’s layered structure enables weak van der Waals interlayer bonding, resulting in a low friction coefficient (~0.03). Standard testing methodologies include:
- Pin-on-Disk Tribometry: Measures wear rates under controlled loads (e.g., 1–10 N) and sliding speeds. WS₂ coatings reduce wear by >50% compared to uncoated steel .
- Nanoindentation: Quantifies hardness (8–10 GPa) and elastic modulus (~150 GPa) .
Advanced Research Questions
Q. What are the primary challenges in achieving large-area, defect-free WS₂ films via CVD, and how can experimental parameters be optimized?
Challenges include substrate-induced strain, temperature gradients, and precursor decomposition inefficiencies. Optimization strategies:
- Substrate Engineering: Using epitaxial substrates like hexagonal boron nitride (h-BN) reduces lattice mismatch, lowering defect density .
- Gas Flow Dynamics: Increasing H₂ carrier gas flow (50–100 sccm) improves precursor distribution, enabling uniform film growth .
- Post-Synthesis Annealing: Annealing at 500°C in argon reduces sulfur vacancies, enhancing electrical conductivity .
Q. How do discrepancies in reported tribological performance of WS₂ coatings arise, and what methodologies reconcile these differences?
Variations stem from differences in:
- Synthesis Method: CVD coatings exhibit lower wear rates (~10⁻⁶ mm³/Nm) than solvothermal coatings (~10⁻⁵ mm³/Nm) due to better adhesion .
- Testing Environment: Humidity (>50% RH) oxidizes WS₂, increasing friction by 30%. Inert atmospheres (e.g., N₂) preserve performance .
Resolution: Standardized testing protocols (ASTM G99) and controlled environments are critical for cross-study comparisons .
Q. How can computational modeling guide the design of WS₂-based nanocomposites for optoelectronic applications?
Density Functional Theory (DFT) simulations predict band structure modifications when WS₂ is hybridized with materials like graphene or MoS₂. For example:
- Graphene-WS₂ Heterostructures: DFT shows interfacial charge transfer reduces WS₂’s bandgap to 1.8 eV, enhancing photodetector responsivity .
- Experimental Validation: Fabricated heterostructures exhibit 3× higher photocurrent than pure WS₂, aligning with simulations .
Q. What methodologies address contradictions in reported catalytic activity of WS₂ for hydrogen evolution reactions (HER)?
Discrepancies arise from variations in active site density and sulfur edge termination. Approaches include:
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